molecular formula C12H16O2 B043042 [1-[(Benzyloxy)methyl]cyclopropyl]methanol CAS No. 177200-76-9

[1-[(Benzyloxy)methyl]cyclopropyl]methanol

货号: B043042
CAS 编号: 177200-76-9
分子量: 192.25 g/mol
InChI 键: KBGZAPJNEFMKKZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[1-[(Benzyloxy)methyl]cyclopropyl]methanol is a versatile and high-value chemical building block of significant interest in medicinal chemistry and organic synthesis. Its structure features a cyclopropane ring, a motif known to confer conformational rigidity and metabolic stability to molecules, which is highly desirable in drug discovery. The presence of both a benzyl-protected alcohol and a primary alcohol functionality provides orthogonal reactive sites, allowing for selective modification and sequential derivatization. This compound is particularly valuable as a key intermediate in the synthesis of complex molecules, such as protease inhibitors, receptor agonists/antagonists, and other bioactive compounds where the sterically constrained cyclopropyl group can enhance binding affinity and improve pharmacokinetic properties. Its mechanism of action is not intrinsic but is defined by the final molecule it is incorporated into; it serves as a critical spacer or core scaffold that influences the three-dimensional geometry and electronic properties of the target compound. Researchers utilize this chemical to explore structure-activity relationships (SAR), develop novel synthetic routes, and create advanced pharmaceutical candidates. Our product is supplied with guaranteed high purity and consistency to ensure reliable and reproducible results in your research applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[1-(phenylmethoxymethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGZAPJNEFMKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177200-76-9
Record name {1-[(benzyloxy)methyl]cyclopropyl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of [1-[(Benzyloxy)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic route to [1-[(Benzyloxy)methyl]cyclopropyl]methanol, a valuable building block in medicinal chemistry and drug development. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic pathway and reaction mechanisms.

Introduction

This compound is a bifunctional organic molecule featuring a cyclopropane ring, a primary alcohol, and a benzyl-protected hydroxymethyl group. The rigid cyclopropane scaffold is a desirable motif in drug design, often imparting favorable metabolic stability and conformational constraint. The primary alcohol and the masked hydroxyl group offer versatile handles for further chemical modification, making this compound a strategic intermediate in the synthesis of complex pharmaceutical agents. This guide focuses on a stereoselective synthesis starting from commercially available chiral precursors, ensuring the production of enantiomerically enriched this compound.

Synthetic Strategy Overview

The principal synthetic strategy detailed herein involves a two-step sequence:

  • Cyclopropanation: Formation of the key intermediate, ethyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate, through a reaction between (S)-2-((benzyloxy)methyl)oxirane and a phosphonate ylide.

  • Reduction: Subsequent reduction of the ester functionality to the corresponding primary alcohol using lithium aluminum hydride (LiAlH4) to yield the target molecule, ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol.

This approach allows for the stereocontrolled synthesis of the desired trans-substituted cyclopropane.

Experimental Protocols

Synthesis of (S)-2-((Benzyloxy)methyl)oxirane (Starting Material)

(S)-2-((Benzyloxy)methyl)oxirane is a key chiral starting material. It can be prepared from (S)-glycidol and benzyl bromide.

Protocol:

  • To a suspension of sodium hydride (NaH, 1.3 equivalents) in anhydrous dimethylformamide (DMF) cooled to 0 °C, add (S)-glycidol (1.0 equivalent) dropwise.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add benzyl bromide (1.3 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with ice-cold water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by silica gel column chromatography.

Synthesis of Ethyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate

This step involves the formation of the cyclopropane ring.

Protocol: [1]

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 2.1 equivalents) in toluene, add triethylphosphonoacetate (2.0 equivalents) dropwise over 30 minutes.

  • Stir the resulting mixture at room temperature for 10 minutes.

  • Add a solution of (S)-2-((benzyloxy)methyl)oxirane (1.0 equivalent) in toluene.

  • Heat the reaction mixture to reflux and monitor for completion by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Synthesis of ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol

This final step is the reduction of the ester to the primary alcohol.

Protocol: [1]

  • To a solution of ethyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (LiAlH4, 2.2 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: EtOAc) to afford ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol.

Data Presentation

Table 1: Summary of Reagents and Yields for the Synthesis of ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol

StepReactionStarting MaterialKey ReagentsSolventProductYield
1Benzyl Ether Formation(S)-GlycidolSodium hydride, Benzyl bromideDMF(S)-2-((Benzyloxy)methyl)oxiraneNot explicitly stated, but this is a standard, high-yielding reaction.
2Cyclopropanation(S)-2-((Benzyloxy)methyl)oxiraneSodium hydride, TriethylphosphonoacetateTolueneEthyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylateNot explicitly stated in the provided snippets for this specific substrate. A related analogue yielded 59%.[1]
3Ester ReductionEthyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylateLithium aluminum hydrideTHF((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanolNot explicitly stated in the provided snippets. A related analogue yielded 80%.[1]

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (CDCl3, δ ppm)
Ethyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylateC15H20O3248.32-7.38–7.27 (m, 5H), 4.52 (s, 2H), 4.12 (qd, J = 7.2, 1.1 Hz, 2H), 3.51–3.29 (m, 2H), 1.74 (dqd, J = 8.8, 6.2, 4.0 Hz, 1H), 1.62–1.51 (m, 1H), 1.31–1.15 (m, 4H), 0.86 (ddd, J = 8.4, 6.3, 4.3 Hz, 1H)[1]
((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanolC12H16O2192.25Colorless oil[1]Not provided in snippets.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Benzyl Ether Formation cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Reduction Glycidol (S)-Glycidol Oxirane (S)-2-((Benzyloxy)methyl)oxirane Glycidol->Oxirane  NaH, BnBr  DMF, 0 °C to rt Ester Ethyl (1R,2R)-2-((benzyloxy)methyl) cyclopropane-1-carboxylate Oxirane->Ester  NaH, (EtO)2P(O)CH2CO2Et  Toluene, reflux Alcohol ((1R,2R)-2-((benzyloxy)methyl) cyclopropyl)methanol Ester->Alcohol  LiAlH4  THF, 0 °C to rt

References

physicochemical properties of [1-[(Benzyloxy)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of [1-[(Benzyloxy)methyl]cyclopropyl]methanol

Introduction

This compound is an organic compound featuring a cyclopropane ring, a primary alcohol, and a benzyl ether group. Its unique structure, combining the rigidity and reactivity of a cyclopropyl moiety with the protective nature of a benzyl group, makes it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its known physicochemical properties, relevant experimental protocols, and structural relationships for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The properties of this compound have been compiled from various sources. The quantitative data is summarized in the table below for clarity and ease of comparison.

PropertyValueSource(s)
CAS Number 177200-76-9[1][2]
Molecular Formula C₁₂H₁₆O₂[1][3]
Molecular Weight 192.25 g/mol [1][3]
Appearance Clear Colourless Oil[1]
Solubility Slightly soluble in Chloroform and Methanol.[1]
Storage Temperature Refrigerator[1]
IUPAC Name [1-[(Phenylmethoxy)methyl]cyclopropyl]methanol[2]
SMILES OCC1(COCc2ccccc2)CC1[2]
InChI InChI=1S/C12H16O2/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2[2]

Structural and Functional Group Analysis

The structure of this compound contains several key functional groups that dictate its chemical reactivity and physical properties. The relationship between these groups is visualized below.

G Figure 1: Key Functional Groups cluster_molecule This compound cluster_properties Chemical Properties A Cyclopropane Ring B Hydroxymethyl Group (-CH2OH) A->B attached to C1 C Benzyloxymethyl Group (-CH2OCH2Ph) A->C attached to C1 Prop1 Rigidity & Strain A->Prop1 Prop2 Nucleophilicity & H-Bonding B->Prop2 Prop3 Steric Hindrance & Protection C->Prop3

Figure 1: Key Functional Groups

Experimental Protocols

Detailed experimental protocols for the determination of every physicochemical property of this specific compound are not widely published. Therefore, this section provides a representative synthesis protocol and outlines standard methodologies for key property analysis.

Synthesis Protocol: Reduction of a Cyclopropane Carboxylate Ester

A common route to synthesize cyclopropyl methanol derivatives involves the reduction of a corresponding ester. The following protocol is based on a reported synthesis for a closely related stereoisomer, ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol, which is achieved by the reduction of ethyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate using lithium aluminum hydride (LiAlH₄)[4].

Materials:

  • Ethyl 1-[(benzyloxy)methyl]cyclopropane-1-carboxylate (ester precursor)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc) for chromatography

  • Silica gel for column chromatography

Procedure:

  • The starting ester (1.0 equivalent) is dissolved in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath.

  • LiAlH₄ (typically 2.0-2.2 equivalents) is added portion-wise to the cooled solution, controlling the reaction temperature.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., NaOH).

  • The resulting slurry is filtered, and the filter cake is washed with an organic solvent.

  • The combined organic phases are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure this compound[4].

The general workflow for this synthesis is illustrated in the diagram below.

G Figure 2: Synthesis Workflow start Start: Ester Precursor in THF step1 Cool to 0°C start->step1 step2 Add LiAlH₄ (2.2 equiv) step1->step2 step3 Reaction (Stir at RT) step2->step3 step4 Quench Reaction (H₂O, NaOH) step3->step4 step5 Filter & Concentrate step4->step5 step6 Purify: Silica Gel Chromatography step5->step6 end Product: [1-[(Benzyloxy)methyl] cyclopropyl]methanol step6->end

Figure 2: Synthesis Workflow
Standard Methodologies for Property Determination

  • Solubility: A standard approach involves adding incremental amounts of the solute (this compound) to a known volume of the solvent (e.g., chloroform, methanol) at a constant temperature. The mixture is agitated until equilibrium is reached. The point at which no more solute dissolves and a saturated solution is formed is determined visually or spectrophotometrically. The solubility is then expressed in terms of concentration (e.g., mg/mL or mol/L).

  • Melting and Boiling Points: Since the compound is an oil at room temperature, determining its boiling point is more relevant than its melting point. The boiling point would be determined by distillation under reduced pressure (vacuum distillation) to prevent decomposition at high temperatures. The temperature at which the liquid-vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

  • LogP (Octanol-Water Partition Coefficient): The LogP value, a measure of lipophilicity, can be determined using the shake-flask method. A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The system is shaken until equilibrium is achieved, and the concentration of the compound in both the octanol and water layers is measured, typically using UV-Vis spectroscopy or HPLC. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and LogP is its base-10 logarithm.

Safety and Handling

This compound is associated with several hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard precautionary measures should be taken when handling this chemical. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes. Store the compound in a tightly sealed container in a refrigerator as recommended.[1]

References

An In-depth Technical Guide to Montelukast Methyl Ketone (CAS 937275-23-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast Methyl Ketone, with the CAS number 937275-23-5, is a significant compound in the pharmaceutical landscape, primarily recognized as a process impurity in the synthesis of Montelukast.[1] Montelukast is a potent and selective leukotriene D4 receptor antagonist used in the treatment of asthma and seasonal allergic rhinitis.[1][2] As a key related compound, the synthesis, characterization, and control of Montelukast Methyl Ketone are of paramount importance for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

Montelukast Methyl Ketone, formally named (1-((((1R)-3-(2-Acetylphenyl)-1-(3-((E)-2-(7-chloroquinolin-2-yl)ethenyl)phenyl)propyl)sulfanyl)methyl)cyclopropyl)acetic acid, is a complex organic molecule.[2][3] Its structure features a quinoline ring, a cyclopropyl moiety, and a ketone functional group, which distinguishes it from the parent drug, Montelukast.[1]

PropertyValueReference
CAS Number 937275-23-5[1][2][4]
Molecular Formula C34H32ClNO3S[2][4]
Molecular Weight 570.14 g/mol [2][4][5]
IUPAC Name (1-((((1R)-3-(2-Acetylphenyl)-1-(3-((E)-2-(7-chloroquinolin-2-yl)ethenyl)phenyl)propyl)sulfanyl)methyl)cyclopropyl)acetic acid[2]
Synonyms Montelukast EP Impurity F, Montelukast USP Related Compound E[3]
Appearance Solid[1]

Synthesis and Formation

Montelukast Methyl Ketone is typically formed as a byproduct during the synthesis of Montelukast. Its formation is often associated with the specific synthetic route and reagents used. While detailed, step-by-step public domain protocols for the dedicated synthesis of this impurity as a primary target are scarce, its synthetic pathway is intrinsically linked to the manufacturing process of Montelukast.

The logical workflow for the formation of Montelukast and, consequently, its related impurities, often involves the coupling of key intermediates. One of the core reactions in Montelukast synthesis is the Grignard reaction to form the tertiary alcohol. Deviations from the intended reaction, such as incomplete reaction or side reactions involving the methyl ketone precursor, can lead to the formation of Montelukast Methyl Ketone.

Below is a generalized logical workflow illustrating the position of Montelukast Methyl Ketone within the broader synthesis of Montelukast.

G cluster_0 Precursor Synthesis cluster_1 Main Reaction and Impurity Formation cluster_2 Purification A Key Intermediate A (Methyl Ketone Precursor) C Coupling Reaction (e.g., Thiolation) A->C B Key Intermediate B (Thiol-containing cyclopropane) B->C D Montelukast Methyl Ketone (Impurity F) C->D Side Reaction/ Incomplete Conversion E Intermediate for Montelukast C->E Main Pathway F Final Reaction Step (e.g., Grignard Reaction) E->F G Montelukast (API) F->G H Crude Montelukast G->H I Purified Montelukast H->I J Isolated Impurities H->J

Caption: Generalized workflow for Montelukast synthesis and the formation of Montelukast Methyl Ketone.

Experimental Protocols

General Synthesis Approach (Illustrative)

The synthesis would likely involve the coupling of a thiol-containing cyclopropane acetic acid derivative with a key intermediate that already possesses the quinoline and phenyl moieties, as well as the methyl ketone group. This would be followed by purification to isolate the target impurity.

Purification Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

As an impurity, preparative HPLC is a common method for isolating Montelukast Methyl Ketone from the bulk API for use as a reference standard.

  • Column: A C18 reverse-phase column is typically suitable for this type of separation.

  • Mobile Phase: A gradient elution system is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation between Montelukast and its impurities.

  • Detection: UV detection at a wavelength where both Montelukast and the impurity have significant absorbance is used to monitor the elution.

  • Fraction Collection: Fractions corresponding to the peak of Montelukast Methyl Ketone are collected.

  • Isolation: The collected fractions are combined, and the solvent is removed under reduced pressure to yield the purified impurity.

Analytical Characterization

Comprehensive analytical characterization is crucial for the definitive identification and quantification of Montelukast Methyl Ketone.

Analytical TechniqueExpected Data
¹H NMR Characteristic peaks corresponding to the aromatic protons of the quinoline and phenyl rings, the vinyl protons, the cyclopropyl protons, the acetyl methyl protons, and the protons of the propyl chain.
¹³C NMR Resonances for the carbonyl carbon of the ketone and the carboxylic acid, as well as the carbons of the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (m/z 570.14 for [M]+) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Absorption bands indicative of the ketone C=O stretch, the carboxylic acid C=O and O-H stretches, and the aromatic C-H and C=C stretches.
High-Performance Liquid Chromatography (HPLC) A distinct peak with a specific retention time under defined chromatographic conditions, allowing for its separation from Montelukast and other impurities.

Application in Drug Development

The primary application of Montelukast Methyl Ketone in drug development is as a reference standard for analytical method development, validation, and routine quality control of Montelukast API and its formulated products. By having a well-characterized standard of this impurity, pharmaceutical manufacturers can accurately identify and quantify its presence in their products, ensuring they meet the stringent purity requirements set by regulatory authorities.

Signaling Pathways and Biological Activity

As an impurity of Montelukast, the biological activity and potential interactions with signaling pathways of Montelukast Methyl Ketone are not extensively studied in the public domain. The primary focus is on its control and limitation in the final drug product. However, structurally related compounds to Montelukast are leukotriene receptor antagonists.[2] It is plausible that Montelukast Methyl Ketone could have some affinity for the cysteinyl leukotriene receptor, although likely different from that of Montelukast itself. Further research would be needed to elucidate any specific biological effects.

The logical relationship in the context of its biological relevance would be its potential, albeit unconfirmed, interaction with the leukotriene signaling pathway.

G cluster_0 Leukotriene Signaling Pathway cluster_1 Drug/Impurity Interaction Leukotrienes Leukotrienes CysLT1_Receptor CysLT1 Receptor Leukotrienes->CysLT1_Receptor binds to Inflammatory_Response Inflammatory Response (e.g., Bronchoconstriction) CysLT1_Receptor->Inflammatory_Response activates Montelukast Montelukast (API) Montelukast->CysLT1_Receptor antagonizes Montelukast_Methyl_Ketone Montelukast Methyl Ketone (Impurity) Montelukast_Methyl_Ketone->CysLT1_Receptor potential interaction (unconfirmed)

Caption: Potential interaction of Montelukast and its methyl ketone impurity with the leukotriene signaling pathway.

References

The Cyclopropylmethanol Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylmethanol, a seemingly simple molecule consisting of a hydroxyl group attached to a cyclopropane ring, has emerged as a crucial building block in modern organic chemistry and medicinal chemistry. Its unique structural and electronic properties, stemming from the inherent ring strain of the cyclopropane moiety, impart valuable characteristics to molecules that contain it. This technical guide provides an in-depth exploration of the discovery and history of cyclopropylmethanol, a detailed overview of its synthetic methodologies with comparative data, comprehensive experimental protocols, and a look into its application in drug discovery, including relevant signaling pathways and experimental workflows.

Discovery and History

The journey of cyclopropylmethanol is intrinsically linked to the discovery of the cyclopropane ring itself. In 1881, August Freund first synthesized cyclopropane through an intramolecular Wurtz reaction of 1,3-dibromopropane with sodium. This foundational discovery paved the way for the exploration of other cyclopropane derivatives.

While the exact first synthesis of cyclopropylmethanol is not definitively documented in a single seminal publication, its preparation emerged in the early 20th century from the reduction of cyclopropyl carboxaldehyde. Early methods relied on strong reducing agents like lithium aluminum hydride (LiAlH4), a reagent that became more widely available in the mid-20th century. The work of pioneering chemists like Nikolai Demjanov and Nikolay Kishner on the rearrangements of cyclopropylmethyl systems, though not directly focused on the synthesis of cyclopropylmethanol, contributed significantly to the understanding of the reactivity of these strained ring systems. Over the years, a variety of synthetic routes have been developed, offering improved yields, milder reaction conditions, and greater substrate scope, solidifying the importance of cyclopropylmethanol as a versatile synthetic intermediate.

Synthetic Methodologies

Several key synthetic strategies have been established for the preparation of cyclopropylmethanol. These methods primarily involve the reduction of a carbonyl group or the cyclopropanation of an allylic alcohol.

Reduction of Cyclopropanecarboxylic Acid and its Esters

One of the most common and straightforward methods for synthesizing cyclopropylmethanol is the reduction of cyclopropanecarboxylic acid or its esters.

  • Using Lithium Aluminum Hydride (LiAlH4) : This powerful reducing agent effectively converts the carboxylic acid or ester functionality to the corresponding primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent.

    Reaction Scheme: R-COOR' + LiAlH4 → R-CH2OH (where R = cyclopropyl, R' = H or alkyl)

  • Using Sodium Borohydride (NaBH4) with a Lewis Acid : While sodium borohydride alone is generally not strong enough to reduce esters, its reactivity can be enhanced by the addition of a Lewis acid, such as aluminum trichloride (AlCl3) or lithium chloride (LiCl).[1] This combination provides a safer and often more cost-effective alternative to LiAlH4.

    Reaction Scheme: R-COOR' + NaBH4 + Lewis Acid → R-CH2OH (where R = cyclopropyl, R' = alkyl)

Hydrogenation of Cyclopropanecarboxaldehyde

Catalytic hydrogenation of cyclopropanecarboxaldehyde offers an industrially scalable method for the production of cyclopropylmethanol.

  • Using Raney Nickel or Raney Cobalt : These catalysts are effective for the hydrogenation of aldehydes under moderate pressure and temperature.[2] The choice of catalyst and reaction conditions can influence the selectivity and yield, minimizing the potential for ring-opening side reactions.

    Reaction Scheme: R-CHO + H2 --(Catalyst)--> R-CH2OH (where R = cyclopropyl)

Simmons-Smith Cyclopropanation of Allyl Alcohol

The Simmons-Smith reaction provides a direct method to form the cyclopropane ring by reacting an alkene with a carbenoid species. The use of allyl alcohol as the substrate allows for the direct formation of cyclopropylmethanol.

  • Diiodomethane and Zinc-Copper Couple : This classic combination generates the organozinc carbenoid intermediate that performs the cyclopropanation. The hydroxyl group of the allyl alcohol can direct the stereochemistry of the addition.

    Reaction Scheme: CH2=CH-CH2OH + CH2I2 + Zn(Cu) → (CH2)2CH-CH2OH

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic methods described above, allowing for easy comparison of their efficiencies.

Starting MaterialReagentsCatalystSolventTemperature (°C)Pressure (bar)Yield (%)Reference
Methyl CyclopropanecarboxylateSodium Borohydride, Aluminum Trichloride-Methanol2Atmospheric74.3[1]
Methyl CyclopropanecarboxylateSodium Borohydride, Lithium Chloride-Methanol0Atmospheric55[1]
CyclopropanecarboxaldehydeHydrogenRaney NickelCyclohexane25-284.72>90[2]
CyclopropanecarboxaldehydeHydrogenRaney CobaltCyclohexane25-284.67~98[3]
Allyl AlcoholDiiodomethane, Zinc-Copper Couple-Diethyl etherRefluxAtmospheric41Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.1958 , 80, 5323-5324.

Detailed Experimental Protocols

Protocol 1: Synthesis of Cyclopropylmethanol via Reduction of Methyl Cyclopropanecarboxylate with NaBH4/AlCl3[1]
  • Apparatus Setup : A 1 L three-neck flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath.

  • Reagent Charging : To the flask, add methyl cyclopropanecarboxylate (100 g, 1 mol), sodium borohydride (57 g, 1.5 mol), and methanol (500 mL).

  • Reaction Initiation : Cool the mixture to 2°C with stirring.

  • Lewis Acid Addition : Add aluminum trichloride (66.67 g, 0.5 mol) in portions via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction Monitoring : After the addition is complete, allow the reaction to proceed overnight, gradually warming to room temperature.

  • Quenching : Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.

  • Workup : Filter the resulting mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the methanol.

  • Purification : Purify the crude product by fractional distillation to yield cyclopropylmethanol (53.49 g, 74.3% yield).

Protocol 2: Synthesis of Cyclopropylmethanol via Hydrogenation of Cyclopropanecarboxaldehyde[2]
  • Catalyst Preparation : In a 250 mL pressure bottle, charge 2 g of water-wet Raney Nickel. Rinse the catalyst three times with distilled water, followed by three rinses with tetrahydrofuran, and finally three rinses with cyclohexane.

  • Reaction Setup : To the catalyst, add 20 mL of cyclohexane, followed by 5 g of cyclopropanecarboxaldehyde (containing ~8.7% crotonaldehyde).

  • Hydrogenation : Place the bottle in a Parr shaker-type hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen. Pressurize the vessel to 4.72 bar with hydrogen and begin shaking.

  • Reaction Conditions : Maintain the temperature at 25-28°C throughout the reaction.

  • Reaction Completion : After approximately 7 hours, when hydrogen uptake ceases, depressurize the vessel.

  • Workup : Remove the catalyst by filtration.

  • Analysis : Gas chromatographic analysis of the crude mixture typically shows a high conversion to cyclopropylmethanol with n-butanol as a byproduct from the hydrogenation of the crotonaldehyde impurity.

Applications in Drug Discovery: Phosphodiesterase 4 (PDE4) Inhibitors

The cyclopropylmethyl moiety is a valuable pharmacophore in drug design. Its incorporation can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug candidate. A notable example is in the development of inhibitors for phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in inflammation.

PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. Several PDE4 inhibitors containing a cyclopropylmethyl group have been investigated for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli GPCR GPCR Proinflammatory_Stimuli->GPCR Activates AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 Phosphodiesterase 4 (PDE4) PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes cAMP to Inflammatory_Response Inflammatory Response (e.g., TNF-α release) PKA->Inflammatory_Response Inhibits CPM_Inhibitor Cyclopropylmethanol- containing PDE4 Inhibitor CPM_Inhibitor->PDE4 Inhibits

Caption: PDE4 Inhibition Signaling Pathway.

Experimental Workflow for Synthesis and Screening of a Cyclopropylmethanol-Containing Compound

The following diagram illustrates a typical workflow for the synthesis of a cyclopropylmethanol-containing compound and its subsequent screening for biological activity.

Experimental_Workflow Start Start: Design of Cyclopropylmethanol Analog Synthesis Synthesis of Cyclopropylmethanol (e.g., via Protocol 1) Start->Synthesis Coupling Coupling with Core Scaffold Synthesis->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (e.g., PDE4 Assay) Characterization->Screening Data_Analysis Data Analysis (IC50 determination) Screening->Data_Analysis End End: Lead Candidate Identification Data_Analysis->End

Caption: Synthetic and Screening Workflow.

Conclusion

Cyclopropylmethanol, a compound with a rich history rooted in the fundamentals of organic chemistry, continues to be a cornerstone in the synthesis of complex molecules. Its unique properties make it an invaluable tool for medicinal chemists, enabling the design and development of novel therapeutics. The synthetic methodologies outlined in this guide, from classic reductions to modern catalytic approaches, provide a robust toolkit for accessing this versatile building block. As drug discovery continues to evolve, the strategic incorporation of the cyclopropylmethanol motif is poised to play an increasingly important role in the creation of next-generation medicines.

References

Spectroscopic Analysis of [1-[(Benzyloxy)methyl]cyclopropyl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for [1-[(Benzyloxy)methyl]cyclopropyl]methanol (C₁₂H₁₆O₂), a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide presents data for its stereoisomer, ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol, as a close and structurally relevant analogue. This information is intended to serve as a valuable resource for researchers in the identification and characterization of this and related chemical entities.

Molecular Structure and Properties
  • Chemical Name: this compound

  • CAS Number: 177200-76-9[1]

  • Molecular Formula: C₁₂H₁₆O₂[1][2]

  • Molecular Weight: 192.25 g/mol [1][2]

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for the stereoisomer ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol. At present, specific experimental infrared (IR) and mass spectrometry (MS) data for this compound are not available in the public domain.

Table 1: ¹H NMR Spectroscopic Data of ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.32 – 7.14m5H, Aromatic protons (Ph)
4.45s2H, -OCH₂Ph
3.47 – 3.10m2H, -CH₂OH
Data not available-CH- of cyclopropane
Data not available-CH₂- of cyclopropane

Note: The data presented is for the stereoisomer ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol. The exact chemical shifts and coupling constants for this compound may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Specific experimental IR and MS data for this compound are not available in the searched literature. However, based on the molecular structure, the following characteristic features can be anticipated:

  • Expected IR Absorptions: A broad peak in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol, sharp peaks around 3100-3000 cm⁻¹ for aromatic and aliphatic C-H stretching, peaks in the 1150-1050 cm⁻¹ region for C-O stretching of the ether and alcohol, and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ range.

  • Expected Mass Spectrometry Fragmentation: The molecular ion peak [M]⁺ at m/z 192. A prominent fragment would be expected at m/z 91, corresponding to the benzyl cation [C₇H₇]⁺. Other fragments may arise from the loss of a hydroxyl group, a methoxy group, or cleavage of the cyclopropane ring.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly provided in the available literature. However, the following represents a standard methodology for the characterization of similar organic compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.[3]

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Internal Standard: The residual solvent peak is commonly used as an internal standard for chemical shift referencing (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra. This includes one-dimensional proton and carbon experiments, and potentially two-dimensional experiments like COSY, HSQC, and HMBC for complete structural elucidation.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: The spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used.

  • Ionization Method: Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: The mass spectrum is acquired over a suitable m/z range to observe the molecular ion and characteristic fragment ions.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target organic molecule like this compound.

Spectroscopic_Workflow General Workflow for Synthesis and Spectroscopic Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product Sample_Prep Sample Preparation for Spectroscopic Analysis Purification->Sample_Prep Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis Spectroscopic Data IR->Data_Analysis Spectroscopic Data MS->Data_Analysis Spectroscopic Data

References

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of [1-[(Benzyloxy)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and characterization of [1-[(Benzyloxy)methyl]cyclopropyl]methanol. This compound is a key synthetic intermediate, notably in the production of therapeutic agents such as Montelukast. This document details the stereoisomeric forms, spectroscopic properties, and provides a detailed experimental protocol for its synthesis and purification.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . The structure features a cyclopropane ring substituted at the C1 position with both a benzyloxymethyl group (-CH₂OCH₂Ph) and a hydroxymethyl group (-CH₂OH).

Molecular Structure Diagram:

Caption: Molecular Structure of this compound.

Stereochemistry

The stereochemistry of this compound is a critical aspect due to the presence of a chiral center at the C1 position of the cyclopropane ring. The molecule can exist as a pair of enantiomers, (R)-[1-[(benzyloxy)methyl]cyclopropyl]methanol and (S)-[1-[(benzyloxy)methyl]cyclopropyl]methanol.

Furthermore, if the substituents on the cyclopropane ring are at different carbons (e.g., 1,2-disubstituted), both cis and trans diastereomers can exist, each as a pair of enantiomers. For the specific case of ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol, the "trans" configuration is implied by the (1R, 2R) designation. The corresponding enantiomer would be (1S, 2S). Cis isomers would be designated as (1R, 2S) and (1S, 2R).

Stereoisomer Relationship Diagram:

Stereoisomers of 1,2-disubstituted cyclopropylmethanol derivative trans_R (1R,2R)-trans trans_S (1S,2S)-trans trans_R->trans_S Enantiomers cis_R (1R,2S)-cis trans_R->cis_R Diastereomers cis_S (1S,2R)-cis trans_R->cis_S Diastereomers trans_S->cis_R Diastereomers trans_S->cis_S Diastereomers cis_R->cis_S Enantiomers

Caption: Stereochemical relationships for a 1,2-disubstituted cyclopropylmethanol derivative.

Synthesis

The most common synthetic route to this compound involves the reduction of a corresponding cyclopropanecarboxylate ester. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this transformation.

Synthetic Workflow Diagram:

G start Methyl 1-[(benzyloxy)methyl]cyclopropanecarboxylate reagent LiAlH₄ in THF start->reagent Reduction intermediate Tetrahedral Intermediate reagent->intermediate product This compound intermediate->product workup Aqueous Workup product->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Synthesis of Racemic this compound

This protocol is adapted from the synthesis of the chiral analog and general procedures for ester reduction using LiAlH₄.

Materials:

  • Methyl 1-[(benzyloxy)methyl]cyclopropanecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (2.2 equivalents) in anhydrous THF. The suspension is cooled to 0 °C using an ice bath.

  • Addition of Ester: A solution of methyl 1-[(benzyloxy)methyl]cyclopropanecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The addition rate should be controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to 0 °C in an ice bath. Excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: The resulting mixture is filtered through a pad of Celite to remove the aluminum salts. The filter cake is washed with THF or ethyl acetate. The combined organic filtrates are then washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Data

The following table summarizes the key spectroscopic data for a stereoisomer of the title compound.

Spectroscopic Data for ((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol)
¹H NMR (300 MHz, CDCl₃) δ (ppm)
Phenyl H7.32 – 7.14 (m, 5H)
-OCH₂Ph4.45 (s, 2H)
-CH₂O- and -CH₂OH3.47 – 3.10 (m, 4H)
Cyclopropyl HNot explicitly assigned in the provided reference

Conclusion

This compound is a valuable synthetic intermediate with important applications in medicinal chemistry. Understanding its molecular structure, stereochemistry, and synthetic pathways is crucial for its efficient utilization in the development of new therapeutic agents. The provided experimental protocol offers a reliable method for its preparation, and the spectroscopic data serves as a reference for its characterization. Further research to fully characterize all stereoisomers and their respective spectroscopic properties would be beneficial for the scientific community.

Benzyloxymethyl Cyclopropane Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyloxymethyl cyclopropane derivatives have emerged as a compelling class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique structural features, conferred by the strained cyclopropane ring and the versatile benzyloxymethyl moiety, have led to the development of potent antiviral, anticancer, and enzyme-inhibiting agents. This in-depth technical guide provides a comprehensive review of the synthesis, quantitative biological data, and experimental protocols associated with these derivatives. It further explores their mechanisms of action through detailed signaling pathway and workflow diagrams, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Introduction

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif that has garnered significant attention in medicinal chemistry. Its inherent ring strain and unique electronic properties contribute to the conformational rigidity and metabolic stability of molecules containing this moiety. When functionalized with a benzyloxymethyl group, the resulting derivatives gain a lipophilic character and a handle for further chemical modifications, making them attractive scaffolds for the design of novel therapeutic agents. This guide delves into the core aspects of benzyloxymethyl cyclopropane derivatives, with a focus on their synthesis, biological evaluation, and underlying mechanisms of action.

Synthesis of Benzyloxymethyl Cyclopropane Derivatives

The synthesis of benzyloxymethyl cyclopropane derivatives often involves the construction of the cyclopropane ring as a key step. A variety of synthetic strategies have been employed, with the Simmons-Smith cyclopropanation and reactions involving diazocompounds being prominent methods. A key intermediate in the synthesis of many biologically active benzyloxymethyl cyclopropane nucleoside analogues is (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylic acid.

Experimental Protocol: Synthesis of (±)-2,2-bis(benzyloxymethyl)cyclopropanecarboxylic acid

This protocol describes the synthesis of a key precursor for various benzyloxymethyl cyclopropane derivatives.

Materials:

  • Ethyl 2,2-bis(benzyloxymethyl)cyclopropanecarboxylate

  • Potassium hydroxide

  • Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Magnesium sulfate

Procedure:

  • A solution of ethyl 2,2-bis(benzyloxymethyl)cyclopropanecarboxylate (1.0 g, 2.8 mmol) in ethanol (20 mL) is treated with a solution of potassium hydroxide (0.47 g, 8.4 mmol) in water (5 mL).

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The ethanol is removed under reduced pressure, and the aqueous residue is diluted with water (20 mL) and washed with diethyl ether (2 x 20 mL).

  • The aqueous layer is acidified to pH 2 with concentrated hydrochloric acid and extracted with diethyl ether (3 x 30 mL).

  • The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford (±)-2,2-bis(benzyloxymethyl)cyclopropanecarboxylic acid as a colorless oil.

Biological Activity of Benzyloxymethyl Cyclopropane Derivatives

Benzyloxymethyl cyclopropane derivatives have demonstrated a remarkable range of biological activities, with antiviral and enzyme inhibitory properties being the most extensively studied.

Antiviral Activity

A significant number of benzyloxymethyl cyclopropane nucleoside analogues have been synthesized and evaluated for their antiviral activity, particularly against herpesviruses. These compounds often act as mimics of natural nucleosides, interfering with viral DNA synthesis.

Table 1: Antiviral Activity of Benzyloxymethyl Cyclopropane Nucleoside Analogues

CompoundVirusAssayEC50 (µM)Cytotoxicity (CC50, µM)Reference
(Z)-Guanine analogue (Cyclopropavir) HCMV (AD169)Plaque Reduction0.27>100[1]
MCMVPlaque Reduction0.49>100[1]
EBV (Daudi)ELISA7.0>100[1]
(Z)-Adenine analogue HCMV (AD169)Plaque Reduction3.6>100[1]
MCMVPlaque Reduction11.7>100[1]
(Z)-2-Amino-6-methoxypurine analogue VZV (OKA)Plaque Reduction3.3>100[1]
(Z)-2,6-Diaminopurine analogue HBV4.0>200[1]
ZSM-I-62 (Cyclopropavir) HHV-6A8.0>100[2]
HHV-6B0.7>100[2]
HHV-85.5>100[2]

HCMV: Human Cytomegalovirus; MCMV: Murine Cytomegalovirus; EBV: Epstein-Barr Virus; VZV: Varicella-Zoster Virus; HBV: Hepatitis B Virus; HHV: Human Herpesvirus.

Enzyme Inhibition

Certain benzyloxymethyl cyclopropane derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases and acetylcholinesterase.

Table 2: Enzyme Inhibitory Activity of Bromophenol Derivatives with Cyclopropyl Moieties

CompoundEnzymeKi (nM)Reference
6 hCA I7.8 ± 0.9
hCA II43.1 ± 16.7
AChE159.6 ± 21.9
7 hCA I58.3 ± 10.3
hCA II150.2 ± 24.1
AChE924.2 ± 104.8

hCA: human Carbonic Anhydrase; AChE: Acetylcholinesterase.

Experimental Protocols for Biological Assays

Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

Materials:

  • Confluent monolayer of host cells (e.g., human foreskin fibroblasts) in 6-well plates

  • Virus stock of known titer

  • Test compound dilutions

  • Cell culture medium (e.g., MEM with 2% FBS)

  • Overlay medium (e.g., medium with 0.5% methylcellulose)

  • Crystal violet staining solution (0.1% in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the benzyloxymethyl cyclopropane derivative in cell culture medium.

  • Infection: Remove the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Treatment: After adsorption, remove the viral inoculum and add the overlay medium containing the different concentrations of the test compound. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Incubation: Incubate the plates for a period appropriate for the virus to form plaques (typically 3-7 days).

  • Staining: Fix the cells with a suitable fixative (e.g., 10% formalin) and then stain with crystal violet solution.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is determined by regression analysis.[3]

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the inhibition of carbonic anhydrase activity based on the hydrolysis of a substrate.

Materials:

  • Purified human carbonic anhydrase I or II (hCA I or hCA II)

  • Assay buffer (e.g., 50 mM Tris-SO4, pH 7.6)

  • Substrate: 4-Nitrophenyl acetate (NPA)

  • Test compound dilutions in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of hCA, NPA, and the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the hCA enzyme solution. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the NPA substrate to all wells.

  • Measurement: Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of 4-nitrophenolate.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance versus time curves. Calculate the percentage of inhibition for each compound concentration. The inhibitor concentration that reduces the enzyme activity by 50% (IC50) is determined from a dose-response curve. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[4]

Mechanisms of Action and Pathway Visualizations

Antiviral Mechanism of Action: Inhibition of Viral DNA Synthesis

Many benzyloxymethyl cyclopropane nucleoside analogues exert their antiviral effect by targeting the viral DNA synthesis process. These compounds are typically phosphorylated by viral and/or cellular kinases to their active triphosphate form. This triphosphate analogue then competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, the lack of a 3'-hydroxyl group on the cyclopropane scaffold leads to chain termination, thus halting viral replication.

Antiviral_Mechanism cluster_virus Viral Replication Cycle cluster_drug Drug Action Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Viral DNA Replication Viral DNA Replication Uncoating->Viral DNA Replication Assembly Assembly Viral DNA Replication->Assembly Release Release Assembly->Release Drug Drug Drug-MP Drug Monophosphate Drug->Drug-MP Viral/Cellular Kinases Drug-DP Drug Diphosphate Drug-MP->Drug-DP Cellular Kinases Drug-TP Drug Triphosphate Drug-DP->Drug-TP Cellular Kinases Drug-TP->Viral DNA Replication Inhibits Viral DNA Polymerase & Causes Chain Termination

Caption: Antiviral mechanism of benzyloxymethyl cyclopropane nucleoside analogues.

Experimental Workflow: Plaque Reduction Assay

The following diagram illustrates the key steps involved in a typical plaque reduction assay to determine the antiviral efficacy of a test compound.

Plaque_Reduction_Assay_Workflow A Seed Host Cells in 6-well Plates B Infect with Virus A->B C Add Overlay with Test Compound Dilutions B->C D Incubate for Plaque Formation C->D E Fix and Stain with Crystal Violet D->E F Count Plaques E->F G Calculate EC50 F->G

Caption: Experimental workflow for a plaque reduction assay.

Conclusion

Benzyloxymethyl cyclopropane derivatives represent a versatile and promising scaffold in the field of drug discovery. Their synthetic accessibility, coupled with their potent and diverse biological activities, makes them attractive candidates for further development. This technical guide has provided a comprehensive overview of their synthesis, a compilation of their antiviral and enzyme inhibitory activities with quantitative data, and detailed experimental protocols for their biological evaluation. The visualization of their mechanisms of action and experimental workflows offers a clear understanding of their therapeutic potential and the methods used to assess it. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are likely to yield new and effective therapeutic agents for a range of diseases.

References

Safety and Handling Precautions for [1-[(Benzyloxy)methyl]cyclopropyl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the safety and handling precautions for [1-[(Benzyloxy)methyl]cyclopropyl]methanol, a key intermediate in the synthesis of various organic molecules. Due to the limited availability of specific safety data for this compound, this guide draws upon information from structurally similar compounds, namely cyclopropylmethanol and benzyl ethers, to infer potential hazards and recommend appropriate safety protocols.

Chemical and Physical Properties

Quantitative physical and chemical properties for this compound are largely unreported. The data presented below is a combination of available information for the target compound and its structural analogs.

Table 1: Physical and Chemical Properties of this compound and Analogous Compounds

PropertyThis compoundCyclopropylmethanol1-Methylcyclopropanemethanol(Benzyloxy)methanol
CAS Number 177200-76-92516-33-82746-14-714548-60-8
Molecular Formula C₁₂H₁₆O₂C₄H₈OC₅H₁₀OC₈H₁₀O₂
Molecular Weight 192.25 g/mol 72.11 g/mol 86.13 g/mol 138.16 g/mol
Appearance Clear colorless oil (inferred)Colorless liquid-Clear liquid
Boiling Point No data available123-124 °C128 °C162 °C
Melting Point No data available-60 °CNo data availableNo data available
Flash Point No data available (likely combustible)35 °C (95 °F)34 °C (93.2 °F)49.5 °C
Density No data available0.89 g/mL at 25 °C0.887 g/mL at 25 °CNo data available
Solubility Soluble in chloroform, slightly soluble in methanol.Miscible with water.No data availableNo data available
Storage RefrigeratorFlammables areaFlammables areaNo data available

Hazard Identification and Inferred Risks

Based on the data from analogous compounds, this compound should be treated as a potentially hazardous chemical. The primary inferred hazards are:

  • Flammability: Analogs like cyclopropylmethanol are flammable liquids. While the flash point of the target compound is unknown, the presence of the benzyl group may increase the boiling point and flash point, potentially classifying it as a combustible liquid. Nevertheless, it should be kept away from ignition sources.

  • Health Hazards:

    • Harmful if Swallowed: Many simple alcohols and ethers exhibit oral toxicity.

    • Eye Irritation: Alcohols are known to be eye irritants. Direct contact with the eyes should be avoided.

    • Skin Irritation: Prolonged or repeated skin contact may cause irritation.

    • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.

Table 2: Hazard Classification of Analogous Compounds

HazardCyclopropylmethanol(Benzyloxy)methanolMethanol
GHS Pictograms Flammable liquid, Health hazardIrritantFlammable liquid, Acute toxicity, Health hazard
Hazard Statements Flammable liquid and vapor, Harmful if swallowed, Causes serious eye irritation.Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled, Causes damage to organs.

Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive risk assessment should guide the selection of PPE. The following are minimum recommendations:

  • Eye Protection: Chemical safety goggles or a face shield where splashing is possible.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Glove breakthrough times should be considered for prolonged handling.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient, a respirator with an appropriate organic vapor cartridge may be necessary.

Safe Handling Procedures
  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Ground and bond containers when transferring large volumes to prevent static discharge.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Recommended storage is under refrigeration.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols: General Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a research setting.

Caption: A logical workflow for the safe handling of chemical reagents.

Reactivity and Stability

  • Stability: The compound is expected to be stable under normal storage conditions.

  • Benzyl Ether Group: Benzyl ethers are generally stable to a wide range of acidic and basic conditions. However, they are susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂, Pd/C) and strong reducing agents.

  • Cyclopropylmethanol Group: The cyclopropyl ring is strained and can undergo ring-opening reactions under certain conditions, such as with strong acids or in some radical reactions. The alcohol functionality can undergo typical alcohol reactions (e.g., oxidation, esterification).

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

First Aid Measures

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Fire-Fighting and Accidental Release Measures

  • Fire-Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus.

  • Accidental Release: Absorb spill with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Toxicological and Ecological Information

No specific toxicological or ecological data is available for this compound. The compound should be handled as a substance of unknown toxicity. Avoid release into the environment.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety office for specific guidance.

This guide provides a framework for the safe handling of this compound. Researchers must use their professional judgment and supplement this information with a thorough understanding of the specific experimental conditions.

solubility of [1-[(Benzyloxy)methyl]cyclopropyl]methanol in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of [1-[(Benzyloxy)methyl]cyclopropyl]methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the . Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents known qualitative solubility information. Furthermore, a general experimental protocol for determining the solubility of a solid compound in an organic solvent is provided, which can be adapted for quantitative analysis of this compound.

Solubility Data

The solubility of this compound has been described qualitatively in available chemical literature. The following table summarizes this information. It is important to note that "slightly soluble" is a non-quantitative term and can vary depending on the specific conditions of temperature and pressure. For precise applications, experimental determination of solubility is recommended.

SolventCAS NumberQualitative Solubility
Chloroform67-66-3Slightly Soluble[1][2]
Methanol67-56-1Slightly Soluble[1][2]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the gravimetric determination of the solubility of a solid compound, such as this compound, in an organic solvent. This method is reliable for obtaining quantitative solubility data.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., chloroform, methanol, acetone, ethyl acetate, etc.)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer with stir bars

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess of the solid is necessary to ensure that a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture using a vortex mixer or a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined experimentally.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

    • Carefully draw a known volume (e.g., 1 mL) of the supernatant (the clear saturated solution) into a syringe.

    • Attach a syringe filter to the syringe.

    • Dispense the filtered solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution transferred.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a vacuum desiccator can be used for more gentle drying.

    • Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried solute on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried solute.

    • The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, using the following formula:

      Solubility (mg/mL) = Mass of dried solute (mg) / Volume of filtered solution (mL)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Solubility_Determination_Workflow Workflow for Experimental Solubility Determination A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B C Sample Collection & Filtration B->C D Solvent Evaporation C->D E Mass Determination of Solute D->E F Calculation of Solubility E->F

Caption: A flowchart of the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide to the Thermal Stability of [1-[(Benzyloxy)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of [1-[(Benzyloxy)methyl]cyclopropyl]methanol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the absence of direct experimental data in publicly available literature, this guide synthesizes information from analogous structures—benzyl ethers and cyclopropylmethanol derivatives—to postulate potential degradation pathways and propose robust experimental protocols for empirical determination of its thermal stability.

Executive Summary

This compound is a molecule of interest in medicinal chemistry. Understanding its thermal stability is crucial for defining safe handling, storage, and processing conditions during drug development and manufacturing. This document outlines the theoretical basis for its thermal degradation, provides detailed methodologies for its experimental evaluation, and presents a framework for interpreting the resulting data.

Postulated Thermal Degradation Pathways

The thermal degradation of this compound is anticipated to proceed through two primary pathways, dictated by the lability of the benzyl ether and the strained cyclopropane ring.

Pathway A: Benzylic C-O Bond Cleavage

The benzyloxy-methyl bond is expected to be the most thermally labile single bond in the molecule. Pyrolysis of benzyl ethers typically proceeds via homolytic cleavage of the O-C bond, generating a benzyl radical and an alkoxy radical.[1][2][3] This initial step is likely to be the rate-determining step in the thermal decomposition under inert conditions. The resulting radicals can then participate in a variety of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of degradation products.

Pathway B: Cyclopropane Ring Opening

The cyclopropane ring possesses significant ring strain (approximately 27.5 kcal/mol), making it susceptible to ring-opening reactions at elevated temperatures. This process can be initiated by radical species or occur as a concerted rearrangement, leading to the formation of isomeric alkenes or other unsaturated compounds. The presence of adjacent functional groups can influence the specific mechanism and products of the ring-opening reaction.

A plausible, albeit simplified, degradation pathway is visualized below. This pathway focuses on the initial, most likely bond scission events.

Thermal_Degradation_Pathway cluster_0 Initial Molecule cluster_2 Pathway B: Ring Opening molecule This compound benzyl_radical Benzyl Radical molecule->benzyl_radical Heat (Δ) alkoxy_radical 1-(Hydroxymethyl)cyclopropyl]methoxyl Radical molecule->alkoxy_radical Heat (Δ) ring_opened_isomer Ring-Opened Isomers (e.g., Homoallylic Alcohol) molecule->ring_opened_isomer Heat (Δ) Rearrangement

Figure 1: Hypothesized initial thermal degradation pathways.

Quantitative Thermal Analysis Data

As no experimental data for the thermal stability of this compound is currently available, the following table is provided as a template for the presentation of data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

ParameterValueUnitsMethod
Onset of Decomposition (Tonset)To be determined°CTGA
Temperature at 5% Mass Loss (T5%)To be determined°CTGA
Temperature at Max Decomposition RateTo be determined°CDTG
Melting Point (Tm)To be determined°CDSC
Enthalpy of Fusion (ΔHf)To be determinedJ/gDSC
Glass Transition Temperature (Tg)To be determined°CDSC

Experimental Protocols

To empirically determine the thermal stability of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and the mass loss profile as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Place the pan into the TGA furnace.

  • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[4][5][6]

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a linear heating rate of 10 °C/min.

  • Continuously record the sample mass and temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition (the temperature at which significant mass loss begins) and other key thermal events.

TGA_Workflow start Start sample_prep Weigh 5-10 mg of Sample start->sample_prep load_sample Load Sample into TGA sample_prep->load_sample purge Purge with Inert Gas (e.g., N2 at 20-50 mL/min) load_sample->purge heat Heat from 25°C to 500°C at 10°C/min purge->heat record Record Mass vs. Temperature heat->record analyze Analyze TGA Curve for T_onset, T_5%, etc. record->analyze end End analyze->end

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these events.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

  • Place both the sample and reference pans into the DSC cell.

  • Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.[4]

  • Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:

    • Heat from ambient to 100 °C at 10 °C/min.

    • Cool from 100 °C to -50 °C at 10 °C/min.

    • Heat from -50 °C to 250 °C at 10 °C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the thermogram from the second heating cycle to determine the melting point (peak of the endotherm), enthalpy of fusion (area under the melting peak), and any glass transition (step change in the baseline).

DSC_Workflow start Start sample_prep Weigh 2-5 mg of Sample into a sealed DSC pan start->sample_prep load_sample Load Sample and Reference Pans into DSC sample_prep->load_sample purge Purge with Inert Gas (e.g., N2 at 20-50 mL/min) load_sample->purge heat_cool_heat Perform Heat-Cool-Heat Cycle (-50°C to 250°C at 10°C/min) purge->heat_cool_heat record Record Heat Flow vs. Temperature heat_cool_heat->record analyze Analyze Thermogram for Tm, ΔHf, Tg record->analyze end End analyze->end

Figure 3: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

References

Methodological & Application

Application Notes and Protocols for [1-[(Benzyloxy)methyl]cyclopropyl]methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1-[(Benzyloxy)methyl]cyclopropyl]methanol is a valuable chiral building block in organic synthesis, prized for its unique combination of a strained cyclopropyl ring and a hydroxylmethyl group masked with a benzyl ether. The cyclopropyl moiety is a highly sought-after structural motif in medicinal chemistry, known for enhancing metabolic stability, modulating lipophilicity, and improving the binding affinity of drug candidates to their biological targets.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and further application of this compound, with a focus on its use in the preparation of functionalized cyclopropane derivatives.

Applications in Organic Synthesis

The utility of this compound stems from its bifunctional nature. The primary alcohol can be readily oxidized to the corresponding aldehyde or converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. The benzyl ether serves as a stable protecting group for the second hydroxyl functionality, which can be deprotected in later synthetic steps.

Chiral Building Block

The stereochemistry of this compound makes it an important precursor for the enantioselective synthesis of complex molecules, including natural products and pharmaceuticals. Its rigid cyclopropyl core can effectively transfer stereochemical information to adjacent newly formed stereocenters.

Precursor to Functionalized Cyclopropanes

This compound is a versatile starting material for the synthesis of a variety of functionalized cyclopropane derivatives. Key transformations include:

  • Oxidation to Aldehydes: The primary alcohol can be oxidized to the corresponding aldehyde, a versatile intermediate for carbon-carbon bond-forming reactions such as Wittig reactions, aldol condensations, and Grignard additions.

  • Activation and Nucleophilic Substitution: The hydroxyl group can be converted into a sulfonate ester (tosylate or mesylate), transforming it into an excellent leaving group for SN2 reactions. This allows for the introduction of a wide range of nucleophiles, including azides, halides, and cyanides, to furnish substituted cyclopropanes.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of ((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol.

ProductYield (%)Spectroscopic DataReference
((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol771H NMR (300 MHz, CDCl3, ppm): δ 7.38 – 7.27 (m, 5H), 4.52 (s, 2H), 3.51 – 3.29 (m, 2H), 1.74 (dqd, J = 8.8, 6.2 and 4.0 Hz, 1H), 1.62 – 1.51 (m, 1H), 1.31 – 1.15 (m, 4H), 0.86 (ddd, J = 8.4, 6.3 and 4.3 Hz, 1H).[α]D20: -77 (c = 1.0, CHCl3).The Royal Society of Chemistry

Experimental Protocols

Protocol 1: Synthesis of ((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol

This protocol details the reduction of ethyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate to the corresponding primary alcohol using lithium aluminum hydride (LiAlH4).

Materials:

  • Ethyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (CH2Cl2)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of ethyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate (1.0 eq) in anhydrous THF, add LiAlH4 (2.2 eq) portionwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO3 solution.

  • Stir the resulting mixture vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with CH2Cl2 (3 x).

  • Combine the organic layers, wash with water, dry over MgSO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate) to afford ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol as a colorless oil.

Visualizations

Synthesis of ((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol

G start Ethyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate reagent 1. LiAlH4, THF 2. NaHCO3 (aq) start->reagent product ((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol reagent->product purification Purification (Column Chromatography) product->purification

Caption: Synthetic scheme for the preparation of ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol.

Potential Synthetic Transformations of this compound

G cluster_oxidation Oxidation cluster_activation Activation & Substitution start This compound aldehyde [1-[(Benzyloxy)methyl]cyclopropyl]carbaldehyde start->aldehyde PCC, DCM tosylate [1-[(Benzyloxy)methyl]cyclopropyl]methyl tosylate start->tosylate TsCl, Pyridine azide 1-(Azidomethyl)-1'-[(benzyloxy)methyl]cyclopropane tosylate->azide NaN3, DMF

References

Application Notes and Protocols: [1-[(Benzyloxy)methyl]cyclopropyl]methanol as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1-[(Benzyloxy)methyl]cyclopropyl]methanol is a valuable chiral building block in asymmetric synthesis. Its rigid cyclopropyl scaffold and the presence of two modifiable oxygen-containing functional groups make it an effective tool for introducing chirality and constructing complex molecular architectures. The stereochemistry of the cyclopropane ring can effectively direct the stereochemical outcome of reactions, enabling the synthesis of enantiomerically enriched target molecules. This document provides an overview of its applications, quantitative data on its synthetic utility, and detailed experimental protocols. The inherent chirality and conformational rigidity of the cyclopropylmethanol core are key to its utility in asymmetric transformations.

Key Applications

The primary application of this compound in asymmetric synthesis is as a chiral starting material for the synthesis of more complex chiral molecules. The inherent stereochemistry of the building block is transferred to the product, often directing the formation of new stereocenters. A notable application is in intramolecular cyclization reactions, where the chiral cyclopropyl group influences the stereochemical course of the ring formation.

Intramolecular Cyclopropylmethylation

A significant application of this compound is in intramolecular cyclopropylmethylation reactions. In this context, the alcohol is first converted into a suitable leaving group, such as a trichloroacetimidate. This derivative can then undergo an intramolecular reaction, for example, with a phenolic nucleophile, to form a chiral cyclic ether. The stereochemistry of the starting cyclopropylmethanol directly dictates the stereochemistry of the newly formed cyclic product.

Data Presentation

The following table summarizes the quantitative data for the synthesis and a key application of ((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol.

EntryReactant(s)ProductReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
1Ethyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanolLiAlH₄, THF77N/A>99%[1]
2((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methyl 2,2,2-trichloroacetimidateCCl₃CN, DBU, CH₂Cl₂99N/A>99%[1]

Experimental Protocols

Protocol 1: Synthesis of ((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol

This protocol describes the reduction of a chiral cyclopropyl ester to the corresponding alcohol.

Materials:

  • Ethyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred solution of ethyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate (1.0 eq) in anhydrous THF under an argon atmosphere at 0 °C, add LiAlH₄ (2.2 eq) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: EtOAc/hexanes) to afford ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol as a colorless oil.[1]

Protocol 2: Synthesis of ((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methyl 2,2,2-trichloroacetimidate

This protocol details the conversion of the chiral alcohol to a trichloroacetimidate, activating it for subsequent nucleophilic substitution.

Materials:

  • ((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol

  • Trichloroacetonitrile (CCl₃CN)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add DBU (0.1 eq).

  • Add trichloroacetonitrile (2.0 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) until complete conversion of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/EtOAc) to yield the trichloroacetimidate as a colorless oil.[1]

Visualizations

The following diagrams illustrate the synthetic pathway and the logical flow of the application of this compound.

Synthesis_Pathway Synthesis of the Chiral Building Block and its Activation Ester Ethyl (1R,2R)-2-((benzyloxy)methyl) cyclopropane-1-carboxylate Alcohol ((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol Ester->Alcohol LiAlH₄, THF Imidate ((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methyl 2,2,2-trichloroacetimidate Alcohol->Imidate CCl₃CN, DBU

Caption: Synthetic pathway for the preparation and activation of the chiral building block.

Experimental_Workflow General Workflow for Asymmetric Synthesis cluster_synthesis Synthesis & Activation cluster_application Asymmetric Reaction Start Chiral Ester Precursor Reduction Reduction to Alcohol Start->Reduction Protocol 1 Activation Activation of Alcohol Reduction->Activation Protocol 2 Reaction Stereoselective C-X Bond Formation (e.g., Intramolecular Cyclization) Activation->Reaction Activated Chiral Building Block Product Enantiomerically Enriched Product Reaction->Product

Caption: General workflow from precursor to application in asymmetric synthesis.

References

Application of [1-[(Benzyloxy)methyl]cyclopropyl]methanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

[1-[(Benzyloxy)methyl]cyclopropyl]methanol is a valuable bifunctional building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Its unique structure, featuring a cyclopropane ring which imparts conformational rigidity and metabolic stability, and two distinct hydroxyl groups differentiated by a benzyl protecting group, allows for selective chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for the leukotriene receptor antagonist, Montelukast.

Primary Application: Synthesis of a Key Intermediate for Montelukast

This compound serves as a crucial precursor for the synthesis of 2-[1-(mercaptomethyl)cyclopropyl]acetic acid, a key side-chain intermediate in the industrial production of Montelukast. Montelukast is a widely prescribed oral medication for the maintenance treatment of asthma and for the relief of symptoms of seasonal allergies. The cyclopropyl moiety is a critical component of the drug's pharmacophore, and its synthesis is a key focus of process chemistry.

The synthetic strategy involves a multi-step conversion of this compound into the target mercaptoacetic acid derivative. The benzyl ether provides a stable protecting group for one of the hydroxymethyl functionalities while the other is elaborated into an acetic acid side chain. Subsequently, the protected hydroxymethyl group is converted into the required thiol functionality.

Signaling Pathway of Montelukast

Montelukast functions by blocking the action of leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor 1 (CysLT1) in the lungs and bronchial tubes. This antagonism reduces the bronchoconstriction and inflammation characteristic of asthma.

Montelukast Signaling Pathway Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor Bronchoconstriction_Inflammation Bronchoconstriction & Inflammation CysLT1_Receptor->Bronchoconstriction_Inflammation Montelukast Montelukast Montelukast->CysLT1_Receptor Antagonism

Leukotriene D4 signaling pathway and Montelukast's mechanism of action.

Experimental Protocols

The following protocols describe a synthetic route from this compound to 2-[1-(mercaptomethyl)cyclopropyl]acetic acid.

Overall Synthetic Workflow

Synthetic_Workflow A This compound B Step 1: Tosylation A->B C 1-(((Benzyloxy)methyl)cyclopropyl)methyl 4-methylbenzenesulfonate B->C D Step 2: Cyanation C->D E 2-(1-((Benzyloxy)methyl)cyclopropyl)acetonitrile D->E F Step 3: Nitrile Hydrolysis E->F G 2-(1-((Benzyloxy)methyl)cyclopropyl)acetic acid F->G H Step 4: Deprotection & Thiolation G->H I 2-[1-(mercaptomethyl)cyclopropyl]acetic acid H->I

Workflow for the synthesis of the Montelukast intermediate.
Protocol 1: Tosylation of this compound

This protocol describes the selective tosylation of the primary alcohol in the presence of the benzyl-protected alcohol.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (2.0 eq) to the solution.

  • Slowly add a solution of tosyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Reactant/ProductMolecular WeightMolar Eq.Typical Yield
This compound192.26 g/mol 1.0-
Tosyl chloride190.65 g/mol 1.1-
Pyridine79.10 g/mol 2.0-
1-(((Benzyloxy)methyl)cyclopropyl)methyl 4-methylbenzenesulfonate346.45 g/mol -85-95%
Protocol 2: Cyanation of the Tosylate Intermediate

This protocol details the nucleophilic substitution of the tosylate with a cyanide group.

Materials:

  • 1-(((Benzyloxy)methyl)cyclopropyl)methyl 4-methylbenzenesulfonate

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve the tosylate intermediate (1.0 eq) in anhydrous DMSO under a nitrogen atmosphere.

  • Add sodium cyanide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting nitrile by column chromatography (eluent: hexane/ethyl acetate gradient).

Reactant/ProductMolecular WeightMolar Eq.Typical Yield
1-(((Benzyloxy)methyl)cyclopropyl)methyl 4-methylbenzenesulfonate346.45 g/mol 1.0-
Sodium cyanide49.01 g/mol 1.5-
2-(1-((Benzyloxy)methyl)cyclopropyl)acetonitrile201.27 g/mol -80-90%
Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol describes the hydrolysis of the nitrile to the corresponding carboxylic acid under basic conditions.

Materials:

  • 2-(1-((Benzyloxy)methyl)cyclopropyl)acetonitrile

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, suspend the nitrile (1.0 eq) in a mixture of ethanol and 10% aqueous NaOH solution.

  • Heat the mixture to reflux and maintain for 12-24 hours, until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude carboxylic acid, which can be purified by crystallization or column chromatography.

Reactant/ProductMolecular WeightMolar Eq.Typical Yield
2-(1-((Benzyloxy)methyl)cyclopropyl)acetonitrile201.27 g/mol 1.0-
Sodium hydroxide40.00 g/mol Excess-
2-(1-((Benzyloxy)methyl)cyclopropyl)acetic acid220.27 g/mol -75-85%
Protocol 4: Conversion to 2-[1-(mercaptomethyl)cyclopropyl]acetic acid

This two-step protocol involves the debenzylation to unmask the primary alcohol, followed by its conversion to a thiol.

Step 4a: Debenzylation

Materials:

  • 2-(1-((Benzyloxy)methyl)cyclopropyl)acetic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the benzyloxyacetic acid derivative (1.0 eq) in methanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr hydrogenator).

  • Stir the reaction vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 2-[1-(hydroxymethyl)cyclopropyl]acetic acid.

Step 4b: Thiolation (via Mesylate)

Materials:

  • 2-[1-(hydroxymethyl)cyclopropyl]acetic acid

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Thiourea

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the product from Step 4a (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (2.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).

  • Stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to obtain the crude mesylate.

  • Dissolve the crude mesylate in ethanol, add thiourea (1.5 eq), and reflux for 4-6 hours.

  • Cool the mixture and add a solution of NaOH. Reflux for another 4-6 hours to hydrolyze the isothiouronium salt.

  • Cool the reaction mixture, remove the ethanol under reduced pressure, and wash the aqueous residue with an organic solvent (e.g., toluene).

  • Acidify the aqueous layer with HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-[1-(mercaptomethyl)cyclopropyl]acetic acid.

Reactant/ProductMolecular WeightMolar Eq.Typical Overall Yield (2 steps)
2-(1-((Benzyloxy)methyl)cyclopropyl)acetic acid220.27 g/mol 1.0-
2-[1-(mercaptomethyl)cyclopropyl]acetic acid162.23 g/mol -60-70%

Conclusion

This compound is a highly useful and versatile intermediate for the synthesis of complex pharmaceutical molecules. The protocols provided herein detail its application in the synthesis of a key precursor for Montelukast, demonstrating its utility in multi-step organic synthesis where selective functional group manipulation is paramount. These methods provide a foundation for researchers in drug development to access important cyclopropyl-containing building blocks. Further applications in the synthesis of other classes of therapeutic agents, such as antiviral and CNS-active compounds, remain an area for future exploration.

Application Notes and Protocols for the Synthesis of Montelukast from [1-[(Benzyloxy)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a proposed synthetic route for Montelukast, starting from [1-[(Benzyloxy)methyl]cyclopropyl]methanol. Detailed experimental protocols, quantitative data, and visual diagrams are presented to guide researchers in the potential synthesis of this important anti-asthmatic pharmaceutical agent.

Introduction

Montelukast is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, which is a key mediator in the pathophysiology of asthma and allergic rhinitis. By blocking the action of leukotrienes, Montelukast helps to reduce airway inflammation, bronchoconstriction, and mucus production. The synthesis of Montelukast is a multi-step process, and various synthetic routes have been developed. This application note details a proposed pathway that commences with this compound, a starting material not commonly cited in mainstream Montelukast syntheses. The proposed route first focuses on the synthesis of the key intermediate, 2-[1-(mercaptomethyl)cyclopropyl]acetic acid, which is then coupled with the Montelukast side chain precursor.

Proposed Synthetic Pathway Overview

The synthesis is divided into two primary stages:

  • Synthesis of the key intermediate 2-[1-(mercaptomethyl)cyclopropyl]acetic acid: This stage involves the transformation of the starting material, this compound, into the crucial thiol-containing cyclopropane derivative.

  • Final Assembly of Montelukast: This stage involves the coupling of the synthesized intermediate with the pre-synthesized Montelukast side-chain, followed by salt formation to yield Montelukast sodium.

A detailed workflow for the entire proposed synthesis is illustrated below.

G cluster_0 Stage 1: Synthesis of 2-[1-(mercaptomethyl)cyclopropyl]acetic acid cluster_1 Stage 2: Synthesis of Montelukast Sodium A This compound B [1-[(Benzyloxy)methyl]cyclopropyl]acetic acid A->B Oxidation C [1-(Hydroxymethyl)cyclopropyl]acetic acid B->C Debenzylation D [1-(((Methylsulfonyl)oxy)methyl)cyclopropyl]acetic acid C->D Mesylation E [1-((Acetylthio)methyl)cyclopropyl]acetic acid D->E Thioacetylation F 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid E->F Hydrolysis H Montelukast Acid F->H G Montelukast Side-Chain Mesylate G->H Coupling I Montelukast Sodium H->I Salt Formation

Caption: Proposed Synthetic Workflow for Montelukast Sodium.

Experimental Protocols and Data

Stage 1: Synthesis of 2-[1-(mercaptomethyl)cyclopropyl]acetic acid

This stage outlines the proposed multi-step conversion of this compound to the key thiol intermediate.

Step 1.1: Oxidation of this compound to [1-[(Benzyloxy)methyl]cyclopropyl]acetic acid

  • Protocol:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of acetonitrile, carbon tetrachloride, and water, add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (0.05 eq).

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with isopropanol and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude [1-[(Benzyloxy)methyl]cyclopropyl]acetic acid, which can be purified by column chromatography.

Step 1.2: Deprotection (Debenzylation) to [1-(Hydroxymethyl)cyclopropyl]acetic acid

  • Protocol:

    • Dissolve the [1-[(Benzyloxy)methyl]cyclopropyl]acetic acid (1.0 eq) in a suitable solvent like methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to hydrogenation at a suitable pressure (e.g., 1-4 atm) of hydrogen gas.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through celite to remove the catalyst and wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain [1-(Hydroxymethyl)cyclopropyl]acetic acid.

Step 1.3: Mesylation to [1-(((Methylsulfonyl)oxy)methyl)cyclopropyl]acetic acid

  • Protocol:

    • Dissolve [1-(Hydroxymethyl)cyclopropyl]acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

    • Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with cold water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the mesylated product.

Step 1.4: Thioacetylation to [1-((Acetylthio)methyl)cyclopropyl]acetic acid

  • Protocol:

    • Dissolve the mesylated intermediate (1.0 eq) in a solvent such as dimethylformamide (DMF).

    • Add potassium thioacetate (1.5 eq) to the solution.

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the thioacetate derivative.

Step 1.5: Hydrolysis to 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid

  • Protocol:

    • Dissolve the thioacetate intermediate (1.0 eq) in methanol.

    • Add a solution of sodium hydroxide (2.0 eq) in water.

    • Stir the mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

    • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to a pH of 3-4 with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-[1-(mercaptomethyl)cyclopropyl]acetic acid.

StepReactionReagents and ConditionsSolventTypical Yield (%)Purity (%)
1.1 OxidationRuCl₃·H₂O (cat.), NaIO₄MeCN/CCl₄/H₂O85-95>95
1.2 DebenzylationH₂, 10% Pd/CMethanol90-99>98
1.3 MesylationMsCl, Et₃N, 0 °CDCM90-98>97
1.4 ThioacetylationKSAc, 50-60 °CDMF80-90>95
1.5 HydrolysisNaOH, H₂OMethanol85-95>98

Table 1: Summary of Quantitative Data for the Synthesis of 2-[1-(mercaptomethyl)cyclopropyl]acetic acid.

Stage 2: Synthesis of Montelukast Sodium

This stage describes the coupling of the synthesized thiol intermediate with the Montelukast side-chain, followed by conversion to the sodium salt.

Step 2.1: Coupling Reaction to form Montelukast Acid

  • Protocol:

    • To a solution of 2-[2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl]-2-propanol (the diol intermediate, 1.0 eq) in anhydrous tetrahydrofuran (THF) at -15 to -20 °C, add a solution of methanesulfonyl chloride (1.1 eq) in THF dropwise.

    • After stirring for 30 minutes, in a separate flask, prepare a solution of the dilithium salt of 2-[1-(mercaptomethyl)cyclopropyl]acetic acid by treating the acid (1.2 eq) with n-butyllithium (2.2 eq) in THF at -15 to -20 °C.

    • Slowly add the solution of the in-situ generated mesylate to the dilithium salt solution at -15 to -20 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Montelukast acid.

    • The crude acid can be purified by crystallization from a suitable solvent system like toluene/heptane.

Step 2.2: Formation of Montelukast Sodium

  • Protocol:

    • Dissolve the purified Montelukast acid (1.0 eq) in a mixture of toluene and methanol.

    • Add a solution of sodium hydroxide (1.0 eq) in water.

    • Stir the mixture at room temperature for 1-2 hours.

    • Concentrate the solution under reduced pressure to remove the solvents.

    • The residue can be triturated with a non-polar solvent like n-heptane to precipitate the amorphous Montelukast sodium.

    • Filter the solid and dry it under vacuum to obtain the final product.

StepReactionReagents and ConditionsSolventTypical Yield (%)Purity (%)
2.1 Couplingn-BuLi, MsCl, -15 to -20 °CTHF75-85>98 (after crystallization)
2.2 Salt FormationNaOHToluene/Methanol90-98>99.5

Table 2: Summary of Quantitative Data for the Final Assembly of Montelukast Sodium.

Mechanism of Action: Signaling Pathway

Montelukast exerts its therapeutic effect by antagonizing the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are potent inflammatory mediators released from cells like mast cells and eosinophils. When these leukotrienes bind to the CysLT1 receptor on airway smooth muscle cells and other cells, they trigger a signaling cascade that leads to bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells. Montelukast competitively binds to the CysLT1 receptor, thereby blocking the binding of cysteinyl leukotrienes and inhibiting their pro-inflammatory effects.[1][2][3]

G cluster_0 Cell Membrane CysLT1 CysLT1 Receptor G_Protein Gq/11 Protein CysLT1->G_Protein Activates Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Leukotrienes->CysLT1 Binds to Montelukast Montelukast Montelukast->CysLT1 Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Inflammatory Response (Bronchoconstriction, etc.) Ca_release->Response PKC->Response

Caption: Signaling Pathway of Cysteinyl Leukotrienes and the inhibitory action of Montelukast.[4][5]

References

Derivatization of [1-[(Benzyloxy)methyl]cyclopropyl]methanol for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, often employed as a bioisostere for larger, more flexible, or metabolically labile groups. Its rigid, three-dimensional structure can enhance binding affinity to target proteins, improve metabolic stability, and favorably modulate physicochemical properties such as lipophilicity and solubility.[1] The title compound, [1-[(Benzyloxy)methyl]cyclopropyl]methanol, serves as a versatile building block for introducing this valuable pharmacophore into drug candidates. The presence of a primary alcohol provides a convenient handle for derivatization, allowing for the exploration of a wide chemical space to optimize pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes and experimental protocols for the derivatization of this compound via two common and robust synthetic transformations: Williamson ether synthesis and Steglich esterification.

Medicinal Chemistry Rationale for Derivatization

The derivatization of the primary alcohol of this compound allows for the introduction of a diverse array of functional groups, each with the potential to fine-tune the biological activity and drug-like properties of the parent molecule.

  • Ether Derivatives: Introducing different alkyl or aryl groups via ether linkages can modulate lipophilicity, which in turn affects cell permeability, plasma protein binding, and metabolic clearance. Ethers are generally more stable to hydrolysis than esters, making them attractive for oral drug candidates.

  • Ester Derivatives: Esterification allows for the creation of prodrugs, where an esterase can cleave the ester bond in vivo to release the active parent alcohol. This can be used to improve solubility, taste, or absorption. Furthermore, the ester group itself can participate in hydrogen bonding or other interactions within a binding pocket, potentially increasing potency.

Experimental Protocols

The following protocols are generalized procedures for the derivatization of this compound. Researchers should optimize reaction conditions for specific substrates and desired products.

Protocol 1: Williamson Ether Synthesis for the Preparation of Ether Derivatives

The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide under basic conditions.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous DMF or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether derivative.

Quantitative Data for Ether Synthesis (Illustrative)

Alkyl Halide (R-X)BaseSolventTime (h)Temp (°C)Yield (%)
Methyl IodideNaHDMF12RT85-95
Ethyl BromideNaHTHF18RT80-90
Benzyl BromideNaHDMF16RT88-98

Note: The data in this table is representative and may vary based on specific reaction conditions and scale.

Williamson_Ether_Synthesis_Workflow start Start dissolve Dissolve this compound in anhydrous DMF/THF start->dissolve cool_0c_1 Cool to 0 °C dissolve->cool_0c_1 add_nah Add NaH (1.2 eq) cool_0c_1->add_nah stir_rt_1 Stir at RT for 30 min add_nah->stir_rt_1 cool_0c_2 Cool to 0 °C stir_rt_1->cool_0c_2 add_rx Add Alkyl Halide (1.1 eq) cool_0c_2->add_rx stir_rt_2 Stir at RT for 12-24 h add_rx->stir_rt_2 quench Quench with sat. aq. NH4Cl stir_rt_2->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Williamson Ether Synthesis Workflow.
Protocol 2: Steglich Esterification for the Preparation of Ester Derivatives

Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.

Reaction Scheme:

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.2 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C with vigorous stirring. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester derivative.

Quantitative Data for Ester Synthesis (Illustrative)

Carboxylic Acid (R-COOH)Coupling AgentCatalystSolventTime (h)Temp (°C)Yield (%)
Acetic AcidDCCDMAPDCM4RT85-95
Benzoic AcidDCCDMAPDCM8RT80-90
Isobutyric AcidDCCDMAPDCM6RT82-92

Note: The data in this table is representative and may vary based on specific reaction conditions and scale.

Steglich_Esterification_Workflow start Start combine_reagents Combine Carboxylic Acid, Alcohol, and DMAP in anhydrous DCM start->combine_reagents cool_0c Cool to 0 °C combine_reagents->cool_0c add_dcc Add DCC solution dropwise cool_0c->add_dcc stir_rt Stir at RT for 4-12 h add_dcc->stir_rt filter_dcu Filter to remove DCU stir_rt->filter_dcu wash_filtrate Wash filtrate with 1M HCl, sat. aq. NaHCO3, and Brine filter_dcu->wash_filtrate dry Dry over Na2SO4/MgSO4 wash_filtrate->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Steglich Esterification Workflow.

Conclusion

The derivatization of this compound via Williamson ether synthesis and Steglich esterification provides a facile and efficient means to generate a library of novel compounds for medicinal chemistry programs. These protocols offer robust starting points for the synthesis of diverse ether and ester derivatives, enabling the systematic exploration of structure-activity relationships and the optimization of drug-like properties. The strategic incorporation of the cyclopropylmethyl scaffold, facilitated by these derivatization strategies, holds significant potential for the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols: The Strategic Use of [1-[(Benzyloxy)methyl]cyclopropyl]methanol in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes detail a proposed synthetic route for leveraging the unique structural attributes of [1-[(Benzyloxy)methyl]cyclopropyl]methanol in the preparation of novel agrochemicals, particularly focusing on the synthesis of potent fungicidal agents. The cyclopropyl moiety is a well-established feature in modern agrochemicals, known to enhance metabolic stability and target-binding affinity. The benzyloxy group in the starting material provides a strategic protecting group for the hydroxymethyl functionality, allowing for selective transformations at other positions.

This document outlines a hypothetical, yet chemically robust, pathway to a key intermediate, [1-[(Benzyloxy)methyl]cyclopropyl]methanamine , and its subsequent elaboration into a fungicidal molecule analogous to modern succinate dehydrogenase inhibitors (SDHIs).

Proposed Synthetic Application: Synthesis of a Cyclopropylmethyl Amine-Based Fungicide

The following protocols describe a proposed multi-step synthesis to convert this compound into a fungicidal compound. This pathway is designed to be illustrative of the potential applications of this versatile building block in agrochemical research and development.

Table 1: Summary of Proposed Synthetic Steps
StepReactionStarting MaterialKey ReagentsIntermediate/ProductTypical Yield (%)
1TosylationThis compoundp-Toluenesulfonyl chloride, Triethylamine, Dichloromethane[1-[(Benzyloxy)methyl]cyclopropyl]methyl tosylate90-95
2Azidation[1-[(Benzyloxy)methyl]cyclopropyl]methyl tosylateSodium azide, Dimethylformamide1-(Azidomethyl)-1'-[(benzyloxy)methyl]cyclopropane85-90
3Reduction1-(Azidomethyl)-1'-[(benzyloxy)methyl]cyclopropaneLithium aluminum hydride, Diethyl ether[1-[(Benzyloxy)methyl]cyclopropyl]methanamine80-85
4Amide Coupling[1-[(Benzyloxy)methyl]cyclopropyl]methanamine3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, Triethylamine, DichloromethaneN-([1-[(Benzyloxy)methyl]cyclopropyl]methyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide75-85

Experimental Protocols

Step 1: Synthesis of [1-[(Benzyloxy)methyl]cyclopropyl]methyl tosylate

This step involves the activation of the primary alcohol of the starting material to facilitate subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify the product by flash column chromatography on silica gel.

Step 1: Tosylation Start This compound Reagents p-TsCl, TEA DCM, 0°C to rt Start->Reagents Product [1-[(Benzyloxy)methyl]cyclopropyl]methyl tosylate Reagents->Product

Figure 1. Tosylation of the starting material.

Step 2: Synthesis of 1-(Azidomethyl)-1'-[(benzyloxy)methyl]cyclopropane

The tosylate is converted to an azide, a versatile intermediate for the synthesis of amines.

Materials:

  • [1-[(Benzyloxy)methyl]cyclopropyl]methyl tosylate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the tosylate from Step 1 (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (2.0 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude azide.

  • The product can often be used in the next step without further purification.

Step 2: Azidation Start [1-[(Benzyloxy)methyl]cyclopropyl]methyl tosylate Reagents NaN₃, DMF 60-70°C Start->Reagents Product 1-(Azidomethyl)-1'-[(benzyloxy)methyl]cyclopropane Reagents->Product

Figure 2. Synthesis of the azide intermediate.

Step 3: Synthesis of [1-[(Benzyloxy)methyl]cyclopropyl]methanamine

Reduction of the azide yields the key primary amine intermediate.

Materials:

  • 1-(Azidomethyl)-1'-[(benzyloxy)methyl]cyclopropane

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether, anhydrous

  • Sodium sulfate decahydrate

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the azide from Step 2 (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential slow addition of water, 15% aqueous NaOH, and then more water.

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the solid and wash thoroughly with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired amine.

Step 3: Reduction Start 1-(Azidomethyl)-1'-[(benzyloxy)methyl]cyclopropane Reagents LiAlH₄, Et₂O Reflux Start->Reagents Product [1-[(Benzyloxy)methyl]cyclopropyl]methanamine Reagents->Product

Figure 3. Reduction to the primary amine.

Step 4: Synthesis of N-([1-[(Benzyloxy)methyl]cyclopropyl]methyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

The final step involves coupling the amine with a pyrazole carboxylic acid chloride, a common moiety in SDHI fungicides.

Materials:

  • [1-[(Benzyloxy)methyl]cyclopropyl]methanamine

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the amine from Step 3 (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask at 0 °C.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final compound.

Step 4: Amide Coupling Start [1-[(Benzyloxy)methyl]cyclopropyl]methanamine Reagents Pyrazole Acid Chloride TEA, DCM Start->Reagents Product Final Fungicide Analog Reagents->Product

Figure 4. Final amide coupling step.

Signaling Pathways and Logical Relationships

The fungicidal activity of SDHI compounds is based on the inhibition of the succinate dehydrogenase enzyme (also known as complex II) in the mitochondrial respiratory chain of fungi. This inhibition disrupts the production of ATP, leading to the death of the fungal cells.

SDHI Mechanism of Action Fungicide SDHI Fungicide SDH Succinate Dehydrogenase (Complex II) Fungicide->SDH Inhibits ETC Mitochondrial Electron Transport Chain SDH->ETC Component of FungalCell Fungal Cell Death SDH->FungalCell Inhibition leads to ATP ATP Production ETC->ATP Drives ATP->FungalCell Essential for Survival

Figure 5. Mechanism of action of SDHI fungicides.

Disclaimer

The synthetic protocols and applications described herein are proposed and illustrative. They are based on established principles of organic chemistry and the known structures of commercial agrochemicals. Researchers should conduct their own literature searches and risk assessments before attempting any experimental work. The safety and efficacy of the final synthesized compounds would require extensive biological testing.

Application Notes and Protocols: Catalytic Reactions Utilizing [1-[(Benzyloxy)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the role of [1-[(Benzyloxy)methyl]cyclopropyl]methanol and its stereoisomers, such as ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol, in organic synthesis, with a focus on its applications in catalytic reactions. While this compound is primarily utilized as a chiral building block for the synthesis of complex molecules, its functional groups are amenable to several key catalytic transformations. This document outlines its synthesis and potential catalytic applications, including deprotection, oxidation, and derivatization for cross-coupling reactions.

Introduction

This compound is a valuable synthetic intermediate characterized by a strained cyclopropyl ring, a primary alcohol, and a benzyl-protected primary alcohol. The cyclopropyl moiety is a desirable structural motif in medicinal chemistry, known to enhance metabolic stability and binding affinity of drug candidates. The benzyloxy group serves as a robust protecting group that can be removed under specific catalytic conditions, while the primary hydroxyl group offers a handle for further functionalization.

These notes detail the synthetic routes to access this building block and explore its subsequent transformations via catalytic methods, providing protocols for key reactions.

Synthesis of ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol

The enantiomerically pure form of the title compound, ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol, is a common target in multi-step syntheses. A typical synthetic sequence involves the cyclopropanation of a chiral allylic ether followed by reduction.

Workflow for the Synthesis of ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol:

G cluster_0 Horner-Wadsworth-Emmons Reaction cluster_1 Reduction A (S)-2-(((Benzyloxy)methyl)oxirane C Ethyl (1R,2R)-2-((benzyloxy)methyl) cyclopropane-1-carboxylate A->C NaH, Toluene B Triethylphosphonoacetate B->C D ((1R,2R)-2-((benzyloxy)methyl) cyclopropyl)methanol C->D LiAlH4, THF

Caption: Synthesis of ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol.

Experimental Protocol: Synthesis of ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol (8c)[1]

  • Preparation of Ethyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate (7c):

    • To a suspension of sodium hydride (60% in mineral oil, 2.1 equivalents) in toluene, add triethylphosphonoacetate (2.0 equivalents) dropwise over 30 minutes at room temperature.

    • After stirring for 10 minutes, add a solution of (S)-2-(((benzyloxy)methyl)oxirane (1.0 equivalent) in toluene.

    • Stir the reaction mixture at reflux until the starting material is consumed (monitored by TLC).

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford the cyclopropyl ester (7c).

  • Reduction to ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol (8c):

    • To a solution of the ester (7c) (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (LiAlH₄) (2.2 equivalents) portionwise.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Cool the mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting suspension through celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: EtOAc) to yield ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol (8c).

Catalytic Application 1: Deprotection via Hydrogenolysis

The most common catalytic reaction involving this scaffold is the removal of the benzyl protecting group by catalytic hydrogenolysis to unmask a primary diol. This transformation is highly efficient and proceeds under mild conditions.

Logical Workflow for Catalytic Deprotection:

G A This compound B Catalyst: Pd/C H₂ source: H₂ gas or transfer agent A->B Add C Solvent: Methanol or Ethanol B->C Suspend in D Product: (1-(Hydroxymethyl)cyclopropyl)methanol C->D Reaction at RT

Caption: General workflow for catalytic hydrogenolysis.

Table 1: Conditions for Catalytic Hydrogenolysis of Benzyl Ethers

CatalystHydrogen SourceSolventTemperature (°C)PressureTypical Yield (%)Reference
10% Pd/CH₂ gasMethanol251 atm>95Generic Protocol
10% Pd/CAmmonium formateMethanol25N/A>90Generic Protocol
Ru-GCNSodium hypophosphiteWater/THF80N/AHigh[2]

Experimental Protocol: General Procedure for Catalytic Hydrogenolysis

  • Dissolve this compound (1.0 equivalent) in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected diol, which can be purified further if necessary.

Catalytic Application 2: Oxidation of the Primary Alcohol

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid using various catalytic methods. This transformation opens pathways to further synthetic elaborations.

Table 2: Catalytic Oxidation of Primary Alcohols

Catalyst SystemOxidantProductTypical Yield (%)Reference
TEMPO / NaOClBleachAldehyde>90Generic Protocol
DMPN/AAldehyde>90Generic Protocol
PtO₂ / O₂OxygenCarboxylic AcidHighGeneric Protocol

Experimental Protocol: TEMPO-Catalyzed Oxidation to the Aldehyde

  • Dissolve this compound (1.0 equivalent) in a biphasic solvent system such as dichloromethane/water.

  • Add TEMPO (1-5 mol%) and potassium bromide (0.1 equivalents).

  • Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (bleach, 1.1 equivalents) containing sodium bicarbonate (2.5 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir vigorously at 0 °C and monitor the reaction by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate, then brine, and dry over sodium sulfate.

  • Concentrate under reduced pressure to obtain the crude aldehyde, which can be purified by column chromatography.

Catalytic Application 3: Derivatization and Cross-Coupling

The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide), enabling subsequent catalytic cross-coupling reactions to form C-C or C-heteroatom bonds. This is a powerful strategy for elaborating the cyclopropyl scaffold.

Workflow for Derivatization and Suzuki-Miyaura Cross-Coupling:

G cluster_0 Derivatization cluster_1 Catalytic Cross-Coupling (Suzuki-Miyaura) A This compound B TsCl, Pyridine A->B React with C [1-[(Benzyloxy)methyl]cyclopropyl]methyl tosylate B->C E Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->E D Arylboronic acid D->E F Coupled Product E->F

Caption: Derivatization and subsequent catalytic cross-coupling.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Alkyl Halides/Tosylates

Pd CatalystLigandBaseSolventTemperature (°C)Reference
Pd(OAc)₂XPhosK₃PO₄Toluene/Water100[3]
Pd₂(dba)₃SPhosK₃PO₄Dioxane80-100Generic Protocol

Experimental Protocol: General Procedure for Derivatization and Suzuki-Miyaura Coupling

  • Tosylation:

    • Dissolve this compound (1.0 equivalent) in pyridine or dichloromethane at 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portionwise.

    • Stir the reaction at 0 °C and then allow it to warm to room temperature overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, concentrate, and purify by chromatography to obtain the tosylate.

  • Suzuki-Miyaura Coupling:

    • In a reaction vessel, combine the tosylate (1.0 equivalent), an arylboronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., XPhos, 4-10 mol%).

    • Add a base (e.g., K₃PO₄, 3.0 equivalents) and a solvent mixture (e.g., toluene and water).

    • Degas the mixture and then heat under an inert atmosphere (e.g., at 100 °C).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the cross-coupled product.

Conclusion

This compound and its enantiomers are versatile chiral building blocks in organic synthesis. While direct catalytic transformations of the parent molecule are not extensively reported, its functional handles allow for its participation in several fundamental and powerful catalytic reactions. The protocols outlined above for catalytic hydrogenolysis, oxidation, and cross-coupling (after derivatization) demonstrate the potential of this scaffold in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for the Scale-Up Synthesis of [1-[(Benzyloxy)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1-[(Benzyloxy)methyl]cyclopropyl]methanol is a valuable building block in organic synthesis, particularly for the preparation of complex molecules in the pharmaceutical and agrochemical industries. Its unique cyclopropyl moiety can impart desirable properties such as metabolic stability and enhanced binding affinity to drug candidates. This document provides a detailed protocol for the scale-up synthesis of this intermediate, suitable for industrial applications, focusing on a robust and reproducible process.

Synthetic Strategy

The presented synthesis is a multi-step process commencing with the commercially available diethyl 1,1-cyclopropanedicarboxylate. The strategy involves a selective reduction of one ester group, followed by the protection of the resulting primary alcohol with a benzyl group, and concluding with the reduction of the remaining ester to afford the target molecule. This approach allows for controlled synthesis and purification at each stage, ensuring a high-quality final product.

Experimental Protocols

Safety Precautions: All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves, is mandatory. Special care must be taken when handling lithium aluminum hydride (LAH), a highly reactive and pyrophoric reagent. A Class D fire extinguisher and dry sand should be readily available.[1]

Step 1: Mono-reduction of Diethyl 1,1-cyclopropanedicarboxylate

This step selectively reduces one of the two ester groups of the starting material to a hydroxyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Diethyl 1,1-cyclopropanedicarboxylate186.2218.62100
Lithium aluminum hydride (LAH)37.951.9050
Anhydrous Tetrahydrofuran (THF)72.11200 L-
Ethyl acetate88.11As required-
1 M Hydrochloric acid36.46As required-
Saturated sodium chloride solution-As required-

Procedure:

  • Reactor Setup: A 500 L jacketed glass reactor is thoroughly dried and purged with nitrogen.

  • Reagent Preparation: 200 L of anhydrous THF is charged into the reactor. The reactor is cooled to 0°C using a chiller.

  • LAH Addition: 1.90 kg of LAH is added portion-wise to the cold THF with vigorous stirring, maintaining the temperature below 5°C.

  • Substrate Addition: A solution of 18.62 kg of diethyl 1,1-cyclopropanedicarboxylate in 50 L of anhydrous THF is added dropwise to the LAH suspension over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: The reaction mixture is stirred at 10°C for an additional 1-2 hours after the addition is complete.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate at 0°C to consume excess LAH, followed by the cautious addition of water and then 1 M hydrochloric acid to adjust the pH to ~2.

  • Work-up: The layers are separated. The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product, ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate, is purified by vacuum distillation.

Expected Yield: 75-85%

Step 2: Benzylation of Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate

The hydroxyl group of the mono-reduced intermediate is protected with a benzyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate144.1711.5380
Sodium hydride (60% dispersion in mineral oil)24.00 (as NaH)3.8496 (as NaH)
Benzyl bromide171.0415.0588
Anhydrous N,N-Dimethylformamide (DMF)73.09100 L-
Saturated ammonium chloride solution-As required-
Diethyl ether74.12As required-

Procedure:

  • Reactor Setup: A 250 L jacketed glass reactor is dried and purged with nitrogen.

  • Reagent Preparation: 100 L of anhydrous DMF is charged into the reactor, followed by the portion-wise addition of 3.84 kg of sodium hydride dispersion at 0°C with stirring.

  • Substrate Addition: A solution of 11.53 kg of ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate in 20 L of anhydrous DMF is added dropwise at 0°C.

  • Benzyl Bromide Addition: After stirring for 30 minutes, 15.05 kg of benzyl bromide is added dropwise, maintaining the temperature below 10°C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC.

  • Quenching: The reaction is cooled to 0°C and slowly quenched with saturated ammonium chloride solution.

  • Work-up: The mixture is extracted three times with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude ethyl 1-(((benzyloxy)methyl)cyclopropane-1-carboxylate is purified by vacuum distillation.

Expected Yield: 80-90%

Step 3: Reduction of Ethyl 1-(((benzyloxy)methyl)cyclopropane-1-carboxylate

The final step involves the reduction of the remaining ester group to yield the target alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Ethyl 1-(((benzyloxy)methyl)cyclopropane-1-carboxylate234.2916.4070
Lithium aluminum hydride (LAH)37.953.1884
Anhydrous Tetrahydrofuran (THF)72.11150 L-
Ethyl acetate88.11As required-
Rochelle's salt (sodium potassium tartrate) solution-As required-

Procedure:

  • Reactor Setup: A 500 L jacketed glass reactor is thoroughly dried and purged with nitrogen.

  • Reagent Preparation: 150 L of anhydrous THF is charged into the reactor and cooled to 0°C.

  • LAH Addition: 3.18 kg of LAH is added portion-wise to the cold THF with vigorous stirring, maintaining the temperature below 5°C.

  • Substrate Addition: A solution of 16.40 kg of ethyl 1-(((benzyloxy)methyl)cyclopropane-1-carboxylate in 40 L of anhydrous THF is added dropwise over 2-3 hours, keeping the internal temperature below 10°C.

  • Reaction: The mixture is stirred at 10°C for 2-4 hours.

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC for the disappearance of the starting material.

  • Quenching: The reaction is cooled to 0°C and excess LAH is quenched by the slow addition of ethyl acetate.

  • Work-up: A saturated aqueous solution of Rochelle's salt is added slowly with vigorous stirring to break up the aluminum salt emulsion.[2] The mixture is stirred until two clear layers are formed.

  • Extraction and Drying: The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The final product, this compound, is purified by vacuum distillation to yield a colorless oil.

Expected Overall Yield: 50-65% over three steps.

Process Monitoring and Control

For industrial-scale production, the implementation of Process Analytical Technology (PAT) is recommended to ensure process robustness and consistency.[3][4][5][6][7]

  • In-line Monitoring: Techniques such as in-line Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can be used to monitor the concentration of reactants and products in real-time, allowing for precise determination of reaction endpoints.

  • Temperature and Pressure Control: Automated reactor systems should be employed to maintain strict control over reaction temperatures and pressures, which is critical for safety and selectivity, especially during the exothermic LAH reduction steps.

  • Automated Dosing: The use of automated dosing systems for the addition of reagents ensures controlled addition rates, which is crucial for managing exotherms and improving batch-to-batch consistency.

Product Specifications

The final product should be analyzed to ensure it meets the required quality standards for use as a pharmaceutical intermediate.[8][9][10][11][12]

ParameterSpecificationAnalytical Method
Appearance Colorless to pale yellow oilVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, MS
Purity (Assay) ≥ 98.0%HPLC, GC
Individual Impurity ≤ 0.1%HPLC, GC
Total Impurities ≤ 0.5%HPLC, GC
Water Content ≤ 0.2%Karl Fischer
Residual Solvents THF: ≤ 720 ppm, DMF: ≤ 880 ppm, Ethyl Acetate: ≤ 5000 ppmGC-HS
Heavy Metals ≤ 10 ppmICP-MS

Visualizations

Synthetic Pathway

synthetic_pathway start Diethyl 1,1-cyclopropanedicarboxylate step1 Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate start->step1 1. LiAlH4 (0.5 eq), THF 2. H3O+ step2 Ethyl 1-(((benzyloxy)methyl)cyclopropane-1-carboxylate step1->step2 1. NaH, DMF 2. Benzyl bromide end_product This compound step2->end_product 1. LiAlH4, THF 2. Work-up

Caption: Synthetic route to the target molecule.

Scale-Up Workflow

scale_up_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_downstream Downstream Processing cluster_qc Quality Control raw_materials Raw Material QC reactor_prep Reactor Preparation (Dry & Inert) raw_materials->reactor_prep step1 Step 1: Mono-reduction reactor_prep->step1 step2 Step 2: Benzylation step1->step2 ipc In-Process Controls (TLC/HPLC) step1->ipc step3 Step 3: Final Reduction step2->step3 step2->ipc quench Reaction Quenching step3->quench step3->ipc workup Work-up & Extraction quench->workup purification Purification (Vacuum Distillation) workup->purification final_qc Final Product QC purification->final_qc release Product Release final_qc->release

Caption: Industrial production workflow diagram.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [1-[(Benzyloxy)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of [1-[(Benzyloxy)methyl]cyclopropyl]methanol. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

General Synthesis

Q1: What is a common synthetic strategy for this compound?

A1: The synthesis of this compound is typically a multi-step process that does not start from simple precursors in a single step. A general and effective strategy involves:

  • Cyclopropanation: Formation of a cyclopropane ring from a suitable alkene precursor. This is a critical step for establishing the core structure.

  • Functional Group Manipulation: Introduction and modification of functional groups to build the desired structure. This often involves creating a key intermediate, such as an ester or aldehyde.

  • Final Reduction: The terminal step is almost always the reduction of a carbonyl group (typically an ester like ethyl 1-[(benzyloxy)methyl]cyclopropanecarboxylate) to the primary alcohol.[1]

This compound is a known intermediate in the synthesis of Montelukast, a widely used antiasthmatic agent.[2][3][4][5][6]

Troubleshooting and Yield Optimization

Q2: My overall yield is low. Which stage of the synthesis should I investigate first?

A2: Low overall yield is a common problem in multi-step synthesis.[7] It is crucial to analyze each step independently. The cyclopropanation and the final reduction are often the most challenging steps and have the greatest impact on the overall yield. Monitor each step by TLC or GC to identify which reaction is underperforming.

Q3: I'm experiencing low conversion during the cyclopropanation step. What are the common causes?

A3: Low conversion in cyclopropanation can be attributed to several factors. Key areas to investigate include:

  • Reagent Quality: The purity of the alkene and the activity of the cyclopropanating agent (e.g., Simmons-Smith reagent) are critical. Ensure reagents are fresh and handled under appropriate inert conditions.[8]

  • Reaction Conditions: Temperature and reaction time must be carefully optimized. Some cyclopropanation reactions are highly sensitive to thermal decomposition.

  • Substrate Reactivity: Electron-rich alkenes are generally more reactive. Electron-withdrawing groups on the alkene can significantly decrease the reaction rate and yield.[9]

  • Inert Atmosphere: Many cyclopropanation reagents are sensitive to air and moisture, making the use of an inert atmosphere (argon or nitrogen) essential for reproducibility.[8]

Q4: The final reduction of the precursor ester is giving a low yield. How can I troubleshoot this?

A4: The reduction of the precursor, ethyl 1-[(benzyloxy)methyl]cyclopropanecarboxylate, is a critical final step. Low yields can often be traced to the issues outlined in the table below.

Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient reducing agent, low reactivity of the agent, or non-optimal temperature/time.Use a powerful reducing agent like Lithium aluminum hydride (LiAlH₄).[1][10][11] Ensure at least 2.0 molar equivalents are used for esters.[1] Monitor the reaction by TLC to confirm the consumption of starting material before workup.
Side Product Formation Cleavage of the benzyl ether protecting group (debenzylation) via hydrogenolysis.Avoid catalytic hydrogenation (e.g., H₂/Pd-C). Prefer hydride-based reagents like LiAlH₄ or NaBH₄ which do not typically cleave benzyl ethers under standard conditions.
Impure Starting Material Contaminants in the ester precursor can interfere with the reducing agent.Purify the ester by column chromatography or distillation before the reduction step. Purity should be confirmed by NMR.[12]
Difficult Workup Formation of gelatinous aluminum salts (when using LiAlH₄) can trap the product, reducing the isolated yield.Use a standard Fieser workup (sequential addition of water, then 15% NaOH (aq), then water) to produce a granular, easily filterable precipitate.

A logical workflow for troubleshooting this specific step is visualized in the diagram below.

TroubleshootingYield problem problem check check solution solution result result start Low Yield in Ester Reduction Step check1 Is the reaction complete by TLC/GC? start->check1 sol1a Increase equivalents of LiAlH4 (to 2.2 eq). check1->sol1a  No check2 Are there significant side products? check1->check2  Yes sol1b Increase reaction time or temperature. sol1a->sol1b end Yield Optimized sol1b->end sol2 Check for debenzylation. Ensure hydride reagent was used, not catalytic hydrogenation. check2->sol2  Yes check3 Was the workup efficient? check2->check3  No sol2->end sol3 Use Fieser workup for LiAlH4 to avoid emulsions and improve filtration. check3->sol3  No check3->end  Yes sol3->end

Caption: Troubleshooting workflow for low yield in the final reduction step.

Experimental Protocols & Data

Comparison of Reducing Agents

The choice of reducing agent is critical for the successful conversion of the precursor ester or aldehyde to this compound. The appropriate reagent depends on the carbonyl functional group present.

Reducing Agent Primary Substrate Typical Conditions Advantages Disadvantages
LiAlH₄ (LAH)Esters, Carboxylic Acids, AldehydesAnhydrous THF or Et₂O, 0 °C to RTHighly reactive, provides excellent yields for ester reduction.[1][10][11]Pyrophoric, reacts violently with water; requires strictly anhydrous conditions and careful handling.[11][13]
NaBH₄ Aldehydes, KetonesProtic solvents (MeOH, EtOH)Milder, safer, and easier to handle.Generally unreactive towards esters unless additives (e.g., Lewis acids) or harsh conditions are used.[10]
Representative Protocol: Reduction of Ethyl 1-[(benzyloxy)methyl]cyclopropanecarboxylate

This protocol is based on analogous reductions of cyclopropanecarboxylate esters and represents a standard laboratory procedure.[1]

Materials:

  • Ethyl 1-[(benzyloxy)methyl]cyclopropanecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% (w/v) Sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for chromatography

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add a stirred solution of ethyl 1-[(benzyloxy)methyl]cyclopropanecarboxylate (1.0 equiv) in anhydrous THF to a flame-dried, three-neck round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of LAH: Slowly and portion-wise, add LiAlH₄ (2.2 equiv) to the cooled solution. Caution: This reaction is exothermic and generates hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially, add the following dropwise:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% NaOH (aq).

    • '3X' mL of water.

  • Filtration: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

  • Workup: Combine the filtrate and the washes. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure this compound.

Synthesis and Optimization Workflow

The overall process involves a logical progression from starting materials to the final, purified product. Each stage presents unique challenges and opportunities for optimization.

SynthesisWorkflow start_end start_end process process intermediate intermediate Start Protected Alkene Precursor Step1 Cyclopropanation (e.g., Simmons-Smith) Start->Step1 Intermediate Key Intermediate (Cyclopropyl Ester) Step1->Intermediate Yield Check 1 Step2 Reduction with LiAlH4 Intermediate->Step2 Purification End [1-[(Benzyloxy)methyl] cyclopropyl]methanol Step2->End Yield Check 2 & Purification

Caption: High-level workflow for the synthesis of the target molecule.

References

Technical Support Center: Purification of [1-[(Benzyloxy)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of [1-[(Benzyloxy)methyl]cyclopropyl]methanol, a key intermediate in the synthesis of Montelukast.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are silica gel column chromatography and vacuum distillation. For analogous compounds, recrystallization has also been successfully employed.[3][4][5] The choice of method depends on the scale of the purification and the nature of the impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. For instance, if the synthesis involves the reduction of a corresponding aldehyde, the unreduced aldehyde or over-reduced by-products could be present. In syntheses of similar cyclopropyl alcohols, impurities from starting materials, such as crotonaldehyde leading to n-butanol, have been observed.[6]

Q3: What is the recommended storage condition for purified this compound?

A3: It is recommended to store the purified compound in a refrigerator.[7]

Troubleshooting Guides

Silica Gel Column Chromatography

Problem: The compound is not moving from the baseline on the TLC plate.

  • Possible Cause: The solvent system is not polar enough.

  • Solution: Increase the polarity of the eluent. A common solvent system for similar compounds is a mixture of hexane and ethyl acetate.[5] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate). For very polar impurities, a gradient elution might be necessary.

Problem: The separation between the desired compound and an impurity is poor.

  • Possible Cause 1: The solvent system is too polar, causing all components to move too quickly up the column.

  • Solution 1: Decrease the polarity of the eluent to increase the retention time on the silica gel and improve separation.

  • Possible Cause 2: The column is overloaded with the crude sample.

  • Solution 2: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a sample-to-silica ratio of 1:30 to 1:100 by weight.

Problem: The compound appears to be degrading on the silica gel.

  • Possible Cause: The silica gel is slightly acidic, which can cause degradation of acid-sensitive compounds.

  • Solution: Neutralize the silica gel by adding a small amount of a non-polar tertiary amine, such as triethylamine (~1%), to the eluent system.[8]

Vacuum Distillation

Problem: The compound is bumping violently during distillation.

  • Possible Cause: Uneven heating or lack of boiling chips/magnetic stirring.

  • Solution: Ensure smooth and even heating using a heating mantle with a stirrer. Add boiling chips or a magnetic stir bar to the distillation flask before applying vacuum.

Problem: The distillation is very slow, or no product is distilling over at the expected temperature.

  • Possible Cause 1: The vacuum is not low enough.

  • Solution 1: Check the vacuum pump and all connections for leaks. Ensure the pump is capable of reaching the required pressure.

  • Possible Cause 2: The heating temperature is too low.

  • Solution 2: Gradually and carefully increase the temperature of the heating mantle. Be cautious not to overheat, as this can lead to decomposition.

Data Presentation

The following table summarizes typical outcomes for different purification techniques based on data from analogous compounds.[5]

Purification TechniqueStationary/Mobile Phase or SolventTypical Recovery (%)Achievable Purity (%)Scale
Column Chromatography Silica Gel / Hexane:Ethyl Acetate85-95%>98%Milligram to Gram
Vacuum Distillation N/A75-90%>99%Gram to Multigram
Recrystallization Methanol/Water70-85%>99%Milligram to Multigram

Experimental Protocols

Purification by Silica Gel Column Chromatography[3][5]
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4. A common eluent is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a glass chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and dry it. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient is needed, start with a less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification by Kugelrohr Distillation[4]
  • Apparatus Setup: Place the crude oil in a Kugelrohr distillation apparatus.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and reduce the pressure to the desired level (e.g., 0.8 mm Hg).

  • Heating: Begin heating the apparatus slowly and evenly.

  • Collection: Collect the distilled product as it condenses in the receiving bulb. For a similar compound, (2S,3S)-(+)-(3-phenylcyclopropyl)methanol, a distillation temperature of 90°C at 0.8 mm Hg was used.[4]

  • Completion: Stop the distillation when no more product is coming over. Allow the apparatus to cool completely before releasing the vacuum.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Product tlc TLC Analysis to Determine Purity and Optimal Solvent System crude->tlc decision Purification Method? tlc->decision column Silica Gel Column Chromatography decision->column Complex Mixture Small to Medium Scale distillation Vacuum Distillation decision->distillation Thermally Stable Large Scale recrystallization Recrystallization decision->recrystallization Crystalline Solid High Purity Needed pure_column Pure Fractions column->pure_column pure_distillate Pure Distillate distillation->pure_distillate pure_crystals Pure Crystals recrystallization->pure_crystals evaporation Solvent Evaporation pure_column->evaporation final_product Purified this compound pure_distillate->final_product pure_crystals->final_product evaporation->final_product

Caption: General purification workflow for this compound.

Troubleshooting_Column_Chromatography Troubleshooting Common Issues in Column Chromatography start Problem Encountered no_movement Compound Stuck at Baseline start->no_movement poor_separation Poor Separation start->poor_separation degradation Compound Degradation start->degradation solution_no_movement Increase Eluent Polarity no_movement->solution_no_movement solution_poor_sep1 Decrease Eluent Polarity poor_separation->solution_poor_sep1 solution_poor_sep2 Reduce Sample Load poor_separation->solution_poor_sep2 solution_degradation Add Triethylamine to Eluent degradation->solution_degradation

Caption: Troubleshooting common issues in column chromatography.

References

Technical Support Center: Synthesis of [1-[(Benzyloxy)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of [1-[(Benzyloxy)methyl]cyclopropyl]methanol. This guide addresses common impurities and other issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via ester reduction?

The most common impurities encountered during the synthesis of this compound by the reduction of a corresponding ester, such as ethyl 1-((benzyloxy)methyl)cyclopropanecarboxylate, with lithium aluminum hydride (LiAlH₄) are:

  • Unreacted Starting Material: Residual amounts of the initial ester.

  • De-benzylated Product: (1-(Hydroxymethyl)cyclopropyl)methanol, formed by the cleavage of the benzyl ether protecting group.

  • Benzyl Alcohol: A byproduct resulting from the cleavage of the benzyl ether.

  • Aluminum Salts: Inorganic byproducts from the LiAlH₄ reagent that may persist after workup.

Q2: What causes the formation of the de-benzylated impurity?

The benzyl ether protecting group, while generally stable, can be susceptible to cleavage under certain reductive conditions, a process known as hydrogenolysis. Although LiAlH₄ is not a standard reagent for hydrogenolysis, cleavage can occur, particularly if the reaction conditions are harsh (e.g., prolonged reaction times, high temperatures) or if certain catalytic impurities are present.

Q3: How can I minimize the formation of these impurities?

To minimize impurity formation, consider the following:

  • Reaction Conditions: Use a moderate excess of LiAlH₄ and maintain a low reaction temperature (e.g., 0 °C to room temperature) to prevent over-reduction or side reactions.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material without unnecessary prolongation of the reaction time.

  • Quenching: Perform a careful and controlled quench of the reaction at a low temperature to neutralize the excess LiAlH₄ and hydrolyze the aluminum alkoxide intermediate. A common method is the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

Q4: What is the best way to purify the final product?

Purification is typically achieved through flash column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes is often effective in separating the desired product from the less polar starting material and the more polar diol impurity.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for the reduction of a cyclopropyl ester.

Materials:

  • Ethyl 1-((benzyloxy)methyl)cyclopropanecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 1-((benzyloxy)methyl)cyclopropanecarboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add LiAlH₄ (1.5 - 2.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 1-2 hours).

  • Cool the reaction mixture back to 0 °C and quench it by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes, during which a white precipitate of aluminum salts will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Incomplete reaction (starting material remains) Insufficient LiAlH₄Use a larger excess of LiAlH₄ (up to 2.2 equivalents).
Short reaction timeAllow the reaction to stir for a longer period at room temperature, monitoring by TLC.
Deactivated LiAlH₄Use a fresh, unopened container of LiAlH₄.
Significant amount of de-benzylated product Prolonged reaction time or elevated temperatureMonitor the reaction closely and quench it as soon as the starting material is consumed. Maintain a low reaction temperature.
Product is contaminated with aluminum salts Inefficient workupEnsure vigorous stirring during the quenching process to facilitate the precipitation of aluminum salts. Consider alternative workup procedures if the issue persists.
Difficulty in separating the product from impurities by column chromatography Inappropriate solvent systemOptimize the eluent system for column chromatography by testing various ratios of ethyl acetate and hexanes on a TLC plate to achieve good separation.
Co-elution of impuritiesIf the product co-elutes with an impurity, consider re-purification with a shallower solvent gradient or a different solvent system.

Troubleshooting Workflow

Troubleshooting_Workflow start Synthesis of this compound analyze Analyze Crude Product by TLC/GC-MS start->analyze pure Product is Pure analyze->pure Clean impure Impurities Detected analyze->impure Contaminated end Pure Product Obtained pure->end incomplete Incomplete Reaction (Starting Material Present) impure->incomplete High Rf spot debenzylation De-benzylation Product and/or Benzyl Alcohol Present impure->debenzylation Multiple polar spots salts Inorganic Salt Contamination impure->salts Baseline streaking solve_incomplete Troubleshoot Reaction: - Increase LiAlH4 stoichiometry - Extend reaction time - Use fresh reagent incomplete->solve_incomplete solve_debenzylation Troubleshoot Reaction: - Reduce reaction time/temperature - Monitor closely with TLC debenzylation->solve_debenzylation solve_salts Troubleshoot Workup: - Ensure vigorous stirring during quench - Optimize Fieser workup ratios salts->solve_salts purify Purify by Column Chromatography solve_incomplete->purify solve_debenzylation->purify solve_salts->purify purify->end

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

troubleshooting guide for reactions involving [1-[(Benzyloxy)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [1-[(Benzyloxy)methyl]cyclopropyl]methanol. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a key protected intermediate used in the synthesis of Montelukast, a selective leukotriene D4-receptor antagonist employed as an anti-asthmatic agent.[1][2] Its chemical structure features a cyclopropyl ring, a primary alcohol, and a benzyl ether protecting group.

Q2: What are the typical starting materials for the synthesis of this compound?

A common synthetic route involves the reduction of a corresponding cyclopropanecarboxylic acid ester, such as 1-[(benzyloxy)methyl]cyclopropanecarboxylic acid ethyl ester.[3]

Q3: What are the critical parameters to control during the synthesis?

The key parameters to control are:

  • Anhydrous Conditions: Lithium aluminum hydride (LiAlH₄), a common reducing agent for this synthesis, reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon).[4][5]

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature.[3][4]

  • Stoichiometry of the Reducing Agent: A sufficient excess of the reducing agent (e.g., LiAlH₄) is necessary to ensure complete reduction of the ester.[4][6]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and handling of this compound.

Problem 1: Low or No Product Yield

Possible Causes:

  • Inactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) can degrade upon improper storage or handling.

  • Wet Solvents or Glassware: The presence of moisture will quench the LiAlH₄.

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting material.

  • Loss of Product During Workup: Emulsion formation during the aqueous quench and extraction can lead to significant product loss.

Solutions:

  • Verify Reagent Activity: Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch on a small scale with a known substrate.

  • Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware before use. Use freshly distilled anhydrous solvents. Maintain a positive pressure of an inert gas throughout the reaction.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, consider extending the reaction time or allowing it to warm to room temperature.

  • Optimize Workup Procedure: To break up emulsions formed during the workup of LiAlH₄ reactions, the addition of Rochelle's salt (potassium sodium tartrate) solution can be effective.[4] Proper filtration of the aluminum salts, often with the aid of a filter agent like Celite, is crucial before extraction.[4][5]

Problem 2: Presence of Impurities in the Final Product

Possible Causes:

  • Incomplete Reduction: The aldehyde intermediate may not be fully reduced to the primary alcohol.

  • Debenzylation: The benzyloxy protecting group can be cleaved under certain conditions, leading to the formation of a diol.

  • Ring-Opening of the Cyclopropyl Group: The strained cyclopropyl ring can open under acidic conditions, which might be encountered during an aggressive acidic workup.

  • Residual Aluminum Salts: Incomplete removal of aluminum salts from the workup can contaminate the product.

Solutions:

  • Ensure Complete Reduction: Use a sufficient excess of LiAlH₄ and monitor the reaction to completion by TLC. Aldehydes are more reactive than esters with LiAlH₄, so their presence usually indicates an incomplete reaction overall.[4]

  • Avoid Harsh Acidic Conditions: The benzyloxy group is generally stable to weak acids but can be cleaved by strong acids.[4] Use a mild quenching procedure, for example, the sequential addition of ethyl acetate, water, and then a dilute base or a saturated solution of ammonium chloride.[4][5]

  • Careful pH Control During Workup: To prevent ring-opening of the cyclopropylmethanol, avoid strongly acidic conditions during the workup and purification steps.

  • Thorough Purification: Purify the crude product using flash column chromatography on silica gel.[3] Ensure complete removal of aluminum salts by thorough filtration and washing of the filter cake.

Problem 3: Difficult Purification

Possible Causes:

  • Co-elution of Impurities: Side products may have similar polarities to the desired product, making separation by column chromatography challenging.

  • Product Streaking on TLC/Column: The presence of the primary alcohol can sometimes lead to tailing on silica gel.

Solutions:

  • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to achieve better separation. A small percentage of a more polar solvent like methanol or a base like triethylamine in the eluent can sometimes improve the peak shape of alcohols.

  • Chemical Treatment Before Chromatography: If acidic impurities are present, a mild basic wash of the organic extract before chromatography can help. Conversely, a mild acidic wash can remove basic impurities.

Experimental Protocols

Synthesis of this compound via LiAlH₄ Reduction

This protocol is adapted from a similar procedure for the reduction of a cyclopropanecarboxylic acid ester.[3]

Materials:

  • Ethyl 1-[(benzyloxy)methyl]cyclopropanecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend LiAlH₄ (2.2 equivalents) in anhydrous THF in the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 1-[(benzyloxy)methyl]cyclopropanecarboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Quench the reaction by the slow, dropwise addition of ethyl acetate to consume the excess LiAlH₄.

  • Continue the quench by the careful, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Stir the resulting mixture vigorously until a white precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Collect the filtrate and dry it over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data Summary

ParameterValueReference
Starting MaterialEthyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate[3]
Reducing AgentLiAlH₄ (2.2 equivalents)[3]
SolventTHF[3]
Reaction Temperature0 °C to room temperature[3]
Purification MethodColumn chromatography on silica gel[3]

Visualizations

Experimental Workflow for Synthesis

experimental_workflow start Start reagents 1. Prepare LiAlH4 suspension in anhydrous THF at 0°C under Nitrogen start->reagents addition 2. Add ester solution dropwise at 0°C reagents->addition reaction 3. Stir at room temperature (Monitor by TLC) addition->reaction quench 4. Quench reaction at 0°C (Ethyl Acetate, then NH4Cl(aq)) reaction->quench filtration 5. Filter through Celite quench->filtration extraction 6. Dry and concentrate filtrate filtration->extraction purification 7. Purify by column chromatography extraction->purification product Pure Product purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low/No Product Yield check_reagent Check LiAlH4 activity start->check_reagent check_conditions Verify anhydrous conditions (solvents, glassware) start->check_conditions check_progress Review reaction monitoring (TLC) start->check_progress check_workup Analyze workup procedure start->check_workup solution_reagent Use fresh LiAlH4 check_reagent->solution_reagent solution_conditions Ensure rigorous drying and inert atmosphere check_conditions->solution_conditions solution_progress Increase reaction time/temp if incomplete check_progress->solution_progress solution_workup Use Rochelle's salt for emulsions check_workup->solution_workup

Caption: Troubleshooting guide for low product yield.

References

degradation pathways of [1-[(Benzyloxy)methyl]cyclopropyl]methanol under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

[(Benzyloxy)methyl]cyclopropyl]methanol Stability and Degradation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of [1-[(Benzyloxy)methyl]cyclopropyl]methanol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: The degradation of this compound is primarily dictated by its three functional groups: the benzyl ether, the primary alcohol, and the cyclopropyl ring. The most probable degradation pathways involve the cleavage of the benzyl ether under acidic, oxidative, or photolytic conditions, and the oxidation of the primary alcohol. The cyclopropyl ring is generally stable but can undergo rearrangement or opening under specific harsh conditions.

Q2: How stable is the benzyl ether linkage in this molecule?

A2: Benzyl ethers are susceptible to cleavage under acidic, oxidative, and photolytic conditions. Strong acids can catalyze the cleavage to yield benzyl alcohol and [1-(hydroxymethyl)cyclopropyl]methanol. Various oxidizing agents can also cleave the ether linkage.[1][2][3][4][5] Photolytic conditions, especially in the presence of a photosensitizer, can also lead to debenzylation.[1][3][4][6]

Q3: What happens to the primary alcohol group during degradation studies?

A3: The primary alcohol can be oxidized to form an aldehyde, [1-[(benzyloxy)methyl]cyclopropyl]carbaldehyde, which can be further oxidized to the corresponding carboxylic acid, 1-[(benzyloxy)methyl]cyclopropanecarboxylic acid.[7][8][9][10][11] Under strong acidic conditions and heat, dehydration of the primary alcohol to form an alkene is a possibility, though less common for primary alcohols compared to secondary and tertiary ones.[12][13][14][15][16]

Q4: Is the cyclopropyl ring stable during these studies?

A4: The cyclopropyl ring is a strained system but is generally stable under many hydrolytic and mild oxidative conditions.[17][18][19] However, harsh oxidative conditions involving radical intermediates can potentially lead to ring-opening reactions.[20][21] The formation of a cyclopropylmethyl carbocation, which is notably stable, can influence reaction pathways, particularly under acidic conditions.[22][23][24][25]

Q5: What are the recommended general conditions for forced degradation studies based on ICH guidelines?

A5: Forced degradation studies are typically conducted to achieve 5-20% degradation of the active pharmaceutical ingredient.[26][27][28] Recommended conditions to test include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl or H₂SO₄ at room temperature or elevated temperature (e.g., 60°C).[27][28]

  • Basic Hydrolysis: 0.1 M to 1 M NaOH or KOH at room temperature or elevated temperature.[27][28]

  • Oxidation: Hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[27][28]

  • Photolytic: Exposure to a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[29][30]

  • Thermal: Dry heat at elevated temperatures (e.g., 60-80°C).[26][29]

Troubleshooting Guides

Issue/Observation Potential Cause Troubleshooting Steps
Unexpected peak observed in HPLC after acidic stress. Acid-catalyzed cleavage of the benzyl ether.1. Confirm the identity of the new peak by co-eluting with standards of benzyl alcohol and [1-(hydroxymethyl)cyclopropyl]methanol. 2. Use milder acidic conditions (lower concentration or temperature) to control the rate of degradation.
Multiple new peaks appear under oxidative stress. 1. Oxidation of the primary alcohol to an aldehyde and then a carboxylic acid. 2. Oxidative cleavage of the benzyl ether. 3. Potential ring-opening of the cyclopropyl group.1. Analyze the reaction mixture at different time points to track the formation of intermediates. 2. Use mass spectrometry (LC-MS) to identify the molecular weights of the degradation products. 3. Employ milder oxidizing agents to selectively target the alcohol or ether.
Loss of parent compound under photolytic conditions with no clear major degradant. Formation of multiple minor degradation products or polymeric material.1. Ensure the use of a control sample stored in the dark to confirm the degradation is light-induced. 2. Adjust the wavelength and intensity of the light source. 3. Analyze the sample by a mass-balance-compatible method to account for all the parent compound.
No degradation observed under mild stress conditions. The molecule is stable under the applied conditions.1. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor) to achieve the target 5-20% degradation.[26][27][28] 2. Confirm the activity of the stressor (e.g., titrate the acid/base, check the peroxide concentration).

Data Presentation

Summary of Potential Degradation Products
Stress Condition Potential Degradation Products Chemical Structure of Degradants
Acidic Hydrolysis Benzyl alcohol, [1-(hydroxymethyl)cyclopropyl]methanolC₇H₈O, C₄H₈O₂
Basic Hydrolysis Generally stable, potential for deprotonation of the alcohol.-
Oxidative [1-[(Benzyloxy)methyl]cyclopropyl]carbaldehyde, 1-[(Benzyloxy)methyl]cyclopropanecarboxylic acid, Benzaldehyde, [1-(Hydroxymethyl)cyclopropyl]methanolC₁₂H₁₄O₂, C₁₂H₁₄O₃, C₇H₆O, C₄H₈O₂
Photolytic Benzyl alcohol, [1-(hydroxymethyl)cyclopropyl]methanol, and potentially other radical-induced products.C₇H₈O, C₄H₈O₂

Experimental Protocols

General Protocol for Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[30]

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature.

    • Withdraw samples at appropriate time intervals.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw samples from both the exposed and dark control solutions at appropriate time intervals.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and identify any degradation products.

Visualizations

cluster_acid Acidic Hydrolysis cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation parent This compound acid_prod1 Benzyl Alcohol parent->acid_prod1 Ether Cleavage acid_prod2 [1-(Hydroxymethyl)cyclopropyl]methanol parent->acid_prod2 Ether Cleavage ox_prod1 [1-[(Benzyloxy)methyl]cyclopropyl]carbaldehyde parent->ox_prod1 Alcohol Oxidation ox_prod3 Benzaldehyde parent->ox_prod3 Ether Cleavage photo_prod1 Benzyl Alcohol parent->photo_prod1 Ether Cleavage photo_prod2 [1-(Hydroxymethyl)cyclopropyl]methanol parent->photo_prod2 Ether Cleavage ox_prod2 1-[(Benzyloxy)methyl]cyclopropanecarboxylic acid ox_prod1->ox_prod2 Aldehyde Oxidation

Caption: Potential degradation pathways of this compound.

start Start Forced Degradation Study prep Prepare 1 mg/mL Stock Solution start->prep stress Expose to Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) prep->stress sample Withdraw Samples at Time Intervals stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize If applicable analyze Analyze by Stability-Indicating HPLC neutralize->analyze results Identify Degradants and Determine % Degradation end End

Caption: General experimental workflow for forced degradation studies.

cluster_troubleshooting Troubleshooting Logic start Unexpected Peak in Chromatogram? check_condition Identify Stress Condition (Acid, Base, Oxidative, etc.) start->check_condition acid_path Hypothesize Benzyl Ether Cleavage check_condition->acid_path Acid ox_path Hypothesize Alcohol Oxidation or Ether Cleavage check_condition->ox_path Oxidative confirm Confirm with Standards/MS acid_path->confirm ox_path->confirm adjust Adjust Stress Conditions confirm->adjust

References

Technical Support Center: Synthesis of [1-[(Benzyloxy)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [1-[(Benzyloxy)methyl]cyclopropyl]methanol, a process often involving a Simmons-Smith or related cyclopropanation reaction. Catalyst deactivation is a primary focus of this guide, as it is a common challenge that can significantly impact reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of low to no yield in my cyclopropanation reaction?

A1: The most common issue is the deactivation of the zinc-based catalyst, often a zinc-copper couple or diethylzinc.[1][2] Inactivity can stem from inadequate activation of the zinc, or its degradation due to exposure to moisture or air.[1][2] Ensure that all reagents are anhydrous and the reaction is conducted under an inert atmosphere.[2]

Q2: My reaction is sluggish and starting material remains even after extended reaction times. What can I do?

A2: A sluggish reaction can be due to several factors including low reaction temperature, insufficient reagent, or low substrate reactivity.[1][2] Consider gradually increasing the reaction temperature in 5-10 °C increments.[1][2] Using a slight excess of the Simmons-Smith reagent (1.2-1.5 equivalents) can also improve conversion.[1] For less reactive alkenes, switching to a more potent reagent system, such as the Furukawa modification (diethylzinc and diiodomethane), may be beneficial.[2]

Q3: I'm observing significant byproduct formation. What are the likely side reactions and how can they be minimized?

A3: A common byproduct is the methylation of the hydroxyl group on your substrate by the electrophilic zinc carbenoid.[3] This is more likely to occur with excess reagent or prolonged reaction times. To mitigate this, use a minimal excess of the cyclopropanating agent and closely monitor the reaction's progress to avoid unnecessarily long reaction times.

Q4: Can impurities in my starting materials or solvents affect the reaction?

A4: Yes, impurities can significantly decrease the percentage yield.[4] They can react with the catalyst or starting materials, leading to catalyst poisoning and the formation of unwanted byproducts.[4] It is crucial to use high-purity, anhydrous solvents and reagents.[2]

Q5: Are there alternative catalysts to the traditional zinc-copper couple for this synthesis?

A5: Yes, cobalt-porphyrin complexes have emerged as effective catalysts for cyclopropanation reactions.[5] These catalysts can offer unique reactivities and selectivities.[5] Additionally, modifications to the Simmons-Smith reaction, such as the Furukawa and Shi modifications, utilize different zinc-based reagents that can improve reactivity and substrate scope.[2][3]

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions for the synthesis of this compound.

Issue Potential Cause Recommended Solution Citation
Low or No Product Yield Inactive Zinc-Copper CoupleEnsure the zinc-copper couple is freshly prepared and properly activated. Consider using ultrasound to enhance activation.[1][2]
Poor Quality DiiodomethaneUse freshly distilled or high-purity diiodomethane.[2]
Presence of Moisture or AirEnsure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1][2]
Incomplete Conversion Low Reaction TemperatureGradually increase the reaction temperature in 5-10 °C increments, while monitoring for byproduct formation.[1][2]
Insufficient ReagentUse a slight excess (1.2-1.5 equivalents) of the Simmons-Smith reagent.[1]
Low Substrate ReactivitySwitch to a more reactive reagent system, such as the Furukawa (diethylzinc and diiodomethane) or Shi modifications.[2]
Poor Diastereoselectivity Reaction Temperature is Too HighLower the reaction temperature to improve selectivity.[1]
Steric HindranceThe Simmons-Smith reaction is sensitive to steric effects and typically occurs on the less hindered face of the alkene. The presence of a directing group, like the hydroxyl group in an allylic alcohol, can control the stereochemistry.[1]
Byproduct Formation Methylation of Hydroxyl GroupUse a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.[3]
Impurities in Reagents/SolventsUse high-purity, anhydrous reagents and solvents.[2][4]

Experimental Protocols

An adapted protocol for the synthesis of this compound via a Simmons-Smith reaction (Furukawa Modification) is provided below.

Materials:

  • (E)-3-(Benzyloxy)prop-1-ene (allylic alcohol precursor)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the allylic alcohol precursor (1.0 eq) in anhydrous DCM.[2]

  • Addition of Diethylzinc: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.[2]

  • Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.[2] If a precipitate forms, a saturated aqueous solution of NH₄Cl can be added to dissolve it.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for Simmons-Smith Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Setup Reaction Setup: Dissolve allylic alcohol in anhydrous DCM under inert gas Start->Setup Add_Et2Zn Add Diethylzinc at 0°C Setup->Add_Et2Zn Stir1 Stir for 30 min at 0°C Add_Et2Zn->Stir1 Add_CH2I2 Add Diiodomethane at 0°C Stir1->Add_CH2I2 Warm_Stir Warm to RT and stir for 12-24h Add_CH2I2->Warm_Stir Monitor Monitor by TLC Warm_Stir->Monitor Quench Quench with sat. NaHCO3 at 0°C Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry Dry organic layers (Na2SO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End End Product Purify->End

Caption: A general experimental workflow for the Simmons-Smith cyclopropanation of an allylic alcohol.

Troubleshooting_Catalyst_Deactivation Troubleshooting Catalyst Deactivation cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Mitigations Problem Low or No Yield/ Incomplete Reaction Inactive_Catalyst Inactive Catalyst Problem->Inactive_Catalyst Moisture_Air Moisture/Air Exposure Problem->Moisture_Air Impure_Reagents Impure Reagents/ Solvents Problem->Impure_Reagents Low_Temp Low Reaction Temperature Problem->Low_Temp Insufficient_Reagent Insufficient Reagent Problem->Insufficient_Reagent Activate_Catalyst Freshly Prepare & Activate Catalyst Inactive_Catalyst->Activate_Catalyst More_Reactive_Reagent Switch to More Reactive Reagent Inactive_Catalyst->More_Reactive_Reagent Inert_Atmosphere Use Anhydrous Conditions & Inert Atmosphere Moisture_Air->Inert_Atmosphere Purify_Reagents Use High-Purity Reagents/Solvents Impure_Reagents->Purify_Reagents Increase_Temp Gradually Increase Temperature Low_Temp->Increase_Temp Increase_Reagent Use Slight Excess of Reagent Insufficient_Reagent->Increase_Reagent

Caption: A logical diagram for troubleshooting catalyst deactivation in cyclopropanation reactions.

References

analytical methods for monitoring the progress of [1-[(Benzyloxy)methyl]cyclopropyl]methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving [1-[(Benzyloxy)methyl]cyclopropyl]methanol.

General Reaction Monitoring Workflow

Successful monitoring of chemical reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product quality. A general workflow for monitoring the progress of reactions involving this compound is outlined below. This workflow can be adapted based on the specific reaction and available analytical instrumentation.

Reaction Monitoring Workflow cluster_setup 1. Method Development cluster_reaction 2. Reaction Execution & Sampling cluster_analysis 3. Sample Analysis cluster_data 4. Data Interpretation cluster_conclusion 5. Action dev_tlc Develop TLC Method analyze_tlc Analyze by TLC dev_tlc->analyze_tlc dev_hplc Develop HPLC/GC Method analyze_hplc_gc Analyze by HPLC/GC-MS dev_hplc->analyze_hplc_gc dev_nmr Prepare NMR Standards analyze_nmr Analyze by NMR dev_nmr->analyze_nmr start_reaction Start Reaction sampling Take Time-Point Aliquots start_reaction->sampling quench Quench Aliquot (if necessary) sampling->quench quench->analyze_tlc quench->analyze_hplc_gc quench->analyze_nmr interpret_tlc Visualize Spots & Calculate Rf analyze_tlc->interpret_tlc interpret_hplc_gc Integrate Peaks & Determine Ratios analyze_hplc_gc->interpret_hplc_gc interpret_nmr Integrate Signals & Calculate Conversion analyze_nmr->interpret_nmr decision Reaction Complete? interpret_tlc->decision interpret_hplc_gc->decision interpret_nmr->decision workup Proceed to Work-up decision->workup Yes continue_reaction Continue Reaction & Sampling decision->continue_reaction No continue_reaction->sampling

Caption: General workflow for monitoring chemical reactions.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective qualitative technique for monitoring reaction progress by observing the disappearance of starting materials and the appearance of products.

FAQs for TLC Monitoring

Q1: What is a good starting solvent system for TLC analysis of a reaction involving this compound?

A1: A common starting point for molecules with moderate polarity, such as those containing hydroxyl and benzyl ether groups, is a mixture of a non-polar and a polar solvent. Good options to start with are:

  • Hexanes/Ethyl Acetate (e.g., 7:3 or 1:1 v/v)

  • Dichloromethane/Methanol (e.g., 95:5 v/v)

The polarity of the solvent system should be adjusted so that the starting material and product have Rf values between 0.2 and 0.8.

Q2: How can I visualize the spots on the TLC plate?

A2: Due to the presence of the benzyl group, spots can often be visualized under a UV lamp (254 nm). For compounds without a UV chromophore or for better visualization of the alcohol functional group, staining with potassium permanganate (KMnO₄) is an effective method.

Q3: My spots are streaking on the TLC plate. What could be the cause?

A3: Streaking can be caused by several factors:

  • Sample Overload: The sample is too concentrated. Try diluting the sample before spotting.

  • Inappropriate Solvent System: The polarity of the developing solvent may not be suitable.

  • Acidic or Basic Nature of the Compound: For acidic compounds, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can help. For basic compounds, adding a small amount of triethylamine (0.1–2.0%) can resolve streaking.[1]

Troubleshooting Guide for TLC
Problem Possible Cause(s) Solution(s)
Spots are not moving from the baseline (Rf is too low) The eluent is not polar enough.Increase the proportion of the polar solvent in your mobile phase.
Spots are running at the solvent front (Rf is too high) The eluent is too polar.Decrease the proportion of the polar solvent or choose a less polar solvent.
No spots are visible after development The sample concentration is too low, or the compound is not UV-active.Spot the sample multiple times in the same location, allowing the solvent to dry between applications. Use a chemical stain like potassium permanganate for visualization.[2]
Spots are elongated or smeared The sample was overloaded, or the compound is interacting with the silica gel.Dilute the sample. Add a small amount of acid or base to the eluent to improve the spot shape for acidic or basic compounds, respectively.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring reaction progress by measuring the relative peak areas of reactants and products over time.

FAQs for HPLC Monitoring

Q1: What type of HPLC column and mobile phase should I use?

A1: For a molecule like this compound, a reversed-phase C18 column is a good starting point. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile or methanol. A gradient elution, starting with a higher percentage of water and increasing the organic solvent concentration over time, is often effective for separating compounds with different polarities.

Q2: My peaks are broad or tailing. What can I do?

A2: Peak broadening or tailing in HPLC can be caused by several factors:

  • Column Overload: Injecting too much sample. Try diluting your sample.

  • Suboptimal Mobile Phase: The mobile phase composition may not be ideal. Adjusting the pH or the solvent gradient can help.

  • Secondary Interactions: The analyte may be interacting with the stationary phase in undesirable ways. Using a different column or adding a modifier to the mobile phase can mitigate these interactions.

Q3: My retention times are shifting between injections. What is the cause?

A3: Retention time shifts can be due to:

  • Poor Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Changes in Mobile Phase Composition: Prepare fresh mobile phase and ensure it is properly degassed.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.

Troubleshooting Guide for HPLC
Problem Possible Cause(s) Solution(s)
High Backpressure Clogged column frit or tubing; precipitation of buffer in the mobile phase.Reverse flush the column (if permissible by the manufacturer). Ensure mobile phase components are fully miscible and filtered.
Ghost Peaks Contamination in the injection system or mobile phase; late eluting peaks from a previous run.Clean the injector and sample loop. Run a blank gradient to wash the column.
No Peaks or Very Small Peaks Detector lamp is off; no sample injected; mobile phase flow is stopped.Check that the detector lamp is on and the pump is running. Verify that the sample vial contains the sample and the autosampler is functioning correctly.[3]
Split Peaks Column is partially blocked at the inlet; sample solvent is incompatible with the mobile phase.Replace the column inlet frit or the column itself. Dissolve the sample in the mobile phase whenever possible.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that can be used to separate and identify volatile compounds in a reaction mixture.

FAQs for GC-MS Monitoring

Q1: Is this compound suitable for GC-MS analysis?

A1: Yes, this compound should be sufficiently volatile for GC-MS analysis, especially with a heated injector. However, thermal degradation is a possibility for benzyl ethers and alcohols.

Q2: What kind of GC column and temperature program should I use?

A2: A standard non-polar or mid-polarity column, such as a DB-5 or HP-5, is a good starting point. A typical temperature program would start at a lower temperature (e.g., 70-100°C) and ramp up to a higher temperature (e.g., 250-280°C) to elute the compounds of interest.

Q3: I am not seeing the peak for my compound, or the peak is very small.

A3: This could be due to thermal degradation in the injector or the column. Try lowering the injector temperature. Derivatization of the alcohol group to a more thermally stable silyl ether can also be an effective strategy.

Troubleshooting Guide for GC-MS
Problem Possible Cause(s) Solution(s)
Peak Tailing Active sites in the GC inlet or column are interacting with the analyte.Use a deactivated liner and a high-quality, low-bleed GC column.
Poor Resolution The temperature program is not optimized.Adjust the temperature ramp rate or use a longer column.
Mass Spectrum Does Not Match Expected Fragmentation The compound is degrading in the GC system.Lower the injector and/or oven temperature. Consider derivatization to a more stable compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for reaction monitoring as it provides detailed structural information and can be used for quantitative analysis without the need for calibration curves.[4]

FAQs for NMR Monitoring

Q1: Can I use NMR to quantify the conversion of my reaction?

A1: Yes, quantitative NMR (qNMR) is a well-established technique.[5][6][7] By comparing the integral of a signal from the product to the integral of a signal from the starting material, you can determine the reaction conversion. It is important to choose signals that are well-resolved and do not overlap with other signals in the spectrum.

Q2: What are the expected 1H NMR chemical shifts for this compound?

A2: Based on literature data for a similar compound, the following chemical shifts can be expected in CDCl₃:

  • Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H)

  • Benzyl CH₂: ~4.5 ppm (singlet, 2H)

  • CH₂OH and CH₂O-benzyl: ~3.3-3.5 ppm (multiplet, 4H)

  • Cyclopropyl protons: ~0.3-0.9 ppm (multiplets)[8]

Q3: My NMR signals are broad. What is the cause?

A3: Broad signals in an NMR spectrum can be due to:

  • High Sample Concentration: Dilute your sample.

  • Poor Shimming: The magnetic field homogeneity needs to be optimized. Re-shim the spectrometer.

  • Presence of Paramagnetic Species: If your reaction involves paramagnetic metals, this can lead to significant line broadening.

Troubleshooting Guide for NMR
Problem Possible Cause(s) Solution(s)
Overlapping Signals The signals of the starting material and product are in the same region of the spectrum.Use a higher field NMR spectrometer for better resolution. Consider using a different deuterated solvent which may induce different chemical shifts.
Inaccurate Integration Poor phasing of the spectrum; broad or overlapping peaks.Carefully phase the spectrum before integration. Choose well-resolved, sharp singlets for the most accurate quantification.
Disappearance of OH or NH protons Exchange with deuterated solvent (e.g., D₂O, CD₃OD).This is expected in protic deuterated solvents and can be used to confirm the presence of these functional groups. If you need to observe these protons, use a non-protic solvent like CDCl₃ or DMSO-d₆.[9]

Experimental Protocols

General Procedure for TLC Monitoring
  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark starting points for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Spotting: Dissolve a small amount of the starting material in a volatile solvent. Use a capillary tube to spot a small amount onto the "SM" and "co-spot" marks. At various time points, take a small aliquot of the reaction mixture, dilute it if necessary, and spot it on the "RM" and "co-spot" marks.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Analysis: The reaction is complete when the starting material spot is no longer visible in the "RM" lane.

General Procedure for Quantitative NMR (qNMR) Monitoring
  • Sample Preparation: At each time point, take a precise aliquot of the reaction mixture. If necessary, quench the reaction. Add a known amount of an internal standard (a compound with a sharp, well-resolved signal that does not overlap with any reactant or product signals) to the NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., a longer relaxation delay).

  • Data Processing: Process the spectrum with careful phasing and baseline correction.

  • Quantification: Integrate a characteristic, well-resolved signal for the starting material, the product, and the internal standard. Calculate the molar ratio of the product to the starting material to determine the reaction conversion.

Data Presentation

Table 1: Representative ¹H NMR Data for this compound Derivatives in CDCl₃
Proton Type Typical Chemical Shift (ppm) Multiplicity Integration
Aromatic (C₆H₅)7.20 - 7.40multiplet5H
Benzyl (C₆H₅CH ₂)~4.5singlet2H
Methyleneoxy (CH ₂O)3.30 - 3.50multiplet4H
Cyclopropyl (CH₂)0.30 - 0.90multiplet4H

Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent.[8]

Visualization of Analytical Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting a common HPLC issue: unexpected peak shapes.

HPLC Peak Shape Troubleshooting cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peaks start Problem: Poor Peak Shape q_overload Is sample concentrated? start->q_overload q_overload_front Is sample overloaded? start->q_overload_front q_inlet Column inlet blocked? start->q_inlet a_dilute Dilute sample q_overload->a_dilute Yes q_pH Is analyte ionizable? q_overload->q_pH No a_adjust_pH Adjust mobile phase pH q_pH->a_adjust_pH Yes q_secondary Secondary interactions? q_pH->q_secondary No a_change_column Try different column or modifier q_secondary->a_change_column Yes a_dilute_front Reduce injection volume q_overload_front->a_dilute_front Yes q_solvent Is sample solvent stronger than mobile phase? q_overload_front->q_solvent No a_dissolve Dissolve sample in mobile phase q_solvent->a_dissolve Yes a_backflush Backflush or replace column q_inlet->a_backflush Yes q_void Void in column bed? q_inlet->q_void No a_replace_column Replace column q_void->a_replace_column Yes

Caption: Troubleshooting logic for common HPLC peak shape issues.

References

challenges in the industrial scale production of [1-[(Benzyloxy)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial-scale production of [1-[(Benzyloxy)methyl]cyclopropyl]methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the industrial-scale production of this compound?

A1: The primary routes for industrial production involve two key strategies:

  • Route A: Cyclopropanation followed by reduction. This typically involves the cyclopropanation of an allyl ether, such as allyl benzyl ether, followed by the reduction of a resulting cyclopropyl ester or aldehyde to the desired methanol.

  • Route B: Building from a cyclopropane precursor. This route may start with a commercially available cyclopropane derivative that is subsequently functionalized to introduce the benzyloxymethyl and methanol groups.

Q2: What are the critical process parameters to monitor during the synthesis?

A2: For successful and reproducible large-scale production, it is crucial to monitor and control the following parameters:

  • Temperature: Exothermic reactions, such as reductions with hydrides, require precise temperature control to prevent runaway reactions and minimize side-product formation.

  • Addition Rate of Reagents: The controlled addition of reactive reagents is critical for safety and to maintain optimal reaction conditions.

  • Purity of Starting Materials: Impurities in starting materials can lead to significant downstream purification challenges and lower yields.

  • Stirring and Mixing: Homogeneous mixing is essential in large reactors to ensure consistent reaction progress and heat distribution.

Q3: What are the main safety concerns associated with the industrial synthesis of this compound?

A3: Safety is paramount in industrial-scale synthesis. Key hazards include:

  • Flammable Solvents: The use of ethers (like THF) and other flammable organic solvents requires appropriate grounding, inert atmosphere, and fire suppression systems.

  • Pyrophoric and Water-Reactive Reagents: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium hydride (NaH) are highly reactive and require careful handling in a dry, inert environment.

  • Hydrogen Gas: Catalytic hydrogenation steps involve flammable hydrogen gas under pressure, necessitating specialized high-pressure reactors and monitoring for leaks.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE, including fire-resistant clothing, safety goggles, and respiratory protection, must be worn at all times.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the production of this compound.

Problem ID Issue Potential Causes Recommended Actions
TS-001 Low yield in the reduction step (e.g., ester to alcohol).- Incomplete reaction due to insufficient reducing agent.- Degradation of the reducing agent due to moisture.- Poor temperature control leading to side reactions.- Increase the molar equivalent of the reducing agent.- Ensure all solvents and reagents are anhydrous.- Maintain the recommended reaction temperature with an efficient cooling system.
TS-002 Presence of significant impurities after purification.- Inefficient purification method (e.g., distillation, crystallization).- Formation of closely related byproducts during the reaction.- Contamination from the reactor or transfer lines.- Optimize the purification process; consider column chromatography for high-purity requirements.- Adjust reaction conditions (temperature, stoichiometry) to minimize byproduct formation.- Implement a thorough cleaning protocol for all equipment.
TS-003 Inconsistent batch-to-batch product quality.- Variation in the quality of raw materials.- Inconsistent reaction conditions (e.g., temperature fluctuations, mixing speed).- Operator error.- Implement stringent quality control for all incoming raw materials.- Standardize and automate process parameters where possible.- Provide comprehensive training and standardized operating procedures (SOPs).
TS-004 Difficulty in removing the benzyl protecting group.- Inactive or poisoned catalyst during hydrogenolysis.- Incorrect choice of deprotection conditions for the substrate.- Use a fresh, high-quality catalyst (e.g., Palladium on carbon).- Screen alternative deprotection methods if hydrogenolysis is not effective.

Experimental Protocols

Protocol 1: Reduction of Ethyl 1-((benzyloxy)methyl)cyclopropane-1-carboxylate

This protocol outlines the reduction of the ester to this compound using lithium aluminum hydride (LiAlH₄).

Materials:

  • Ethyl 1-((benzyloxy)methyl)cyclopropane-1-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate

  • Deionized water

  • 15% aqueous sodium hydroxide solution

  • Ethyl acetate

  • Brine

Procedure:

  • Charge a suitable, dry, and inerted reactor with a solution of ethyl 1-((benzyloxy)methyl)cyclopropane-1-carboxylate in anhydrous THF.

  • Cool the mixture to 0°C with constant stirring.

  • Slowly add a solution of LiAlH₄ in anhydrous THF to the reactor, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture back to 0°C.

  • Carefully quench the reaction by the sequential slow addition of deionized water, followed by 15% aqueous sodium hydroxide solution, and then more deionized water.

  • Stir the resulting slurry at room temperature for 1 hour.

  • Filter the solid aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Process Troubleshooting Workflow

G Troubleshooting Workflow: Industrial Production of this compound start Problem Identified low_yield Low Yield start->low_yield impurity High Impurity Profile start->impurity inconsistent Inconsistent Batches start->inconsistent check_reagents Check Reagent Stoichiometry & Purity low_yield->check_reagents check_conditions Verify Reaction Conditions (T, P, Time) low_yield->check_conditions analyze_byproducts Analyze Byproduct Structure impurity->analyze_byproducts optimize_purification Optimize Purification Method impurity->optimize_purification review_sops Review Standard Operating Procedures inconsistent->review_sops qa_raw_materials QA/QC of Raw Materials inconsistent->qa_raw_materials adjust_reagents Adjust Reagent Ratio / Source New Lot check_reagents->adjust_reagents modify_conditions Modify Reaction Parameters check_conditions->modify_conditions modify_synthesis Modify Synthesis Route to Avoid Byproduct analyze_byproducts->modify_synthesis implement_new_purification Implement New Purification Protocol optimize_purification->implement_new_purification retrain_staff Retrain Personnel review_sops->retrain_staff enforce_qc Enforce Stricter Raw Material QC qa_raw_materials->enforce_qc end Problem Resolved adjust_reagents->end modify_conditions->end modify_synthesis->end implement_new_purification->end retrain_staff->end enforce_qc->end

Caption: A logical workflow for troubleshooting common issues in the production process.

References

Validation & Comparative

A Comparative Guide to Analytical Validation of [1-[(Benzyloxy)methyl]cyclopropyl]methanol Purity by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of chemical building blocks is paramount to ensure the synthesis of well-defined final products with reproducible biological activity.[1][2] [1-[(Benzyloxy)methyl]cyclopropyl]methanol, a key intermediate in the synthesis of various pharmaceutical compounds, requires rigorous analytical validation to quantify its purity and identify any potential impurities. This guide provides a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analytical validation of this specific building block.

The choice between HPLC and GC for purity analysis is fundamentally dictated by the physicochemical properties of the analyte, namely its volatility and thermal stability.[3][4][5] HPLC is generally preferred for non-volatile and thermally labile compounds, while GC excels in the analysis of volatile and thermally stable substances.[3][4][5]

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. Its versatility makes it a widely used method in the pharmaceutical industry for purity determination.[6]

Advantages of HPLC for this compound Analysis:

  • Broad Applicability: HPLC can be applied to a wide range of compounds, irrespective of their volatility.[5] This is particularly advantageous when the volatility of this compound or its potential impurities is unknown or variable.

  • Analysis of Thermally Labile Compounds: The analysis is typically conducted at or near room temperature, making it suitable for compounds that may degrade at elevated temperatures.[3]

  • Flexibility in Separation Modes: Various HPLC modes, such as reversed-phase, normal-phase, and chiral chromatography, can be employed to achieve optimal separation of the main component from its impurities.

Gas Chromatography (GC): A High-Efficiency Alternative

GC is another powerful separation technique that employs an inert gas as the mobile phase to carry the sample through a heated column. For suitable candidates, GC can offer high resolution and speed.[5]

Advantages of GC for this compound Analysis:

  • High Separation Efficiency: GC columns, particularly capillary columns, can provide a very high number of theoretical plates, leading to excellent separation of complex mixtures.[3]

  • Speed of Analysis: For volatile compounds, GC methods can be significantly faster than HPLC methods.[7]

  • Sensitive Detectors: Detectors like the Flame Ionization Detector (FID) are highly sensitive to organic compounds, allowing for the detection of trace-level impurities.[6]

Comparative Data Presentation

The following table summarizes hypothetical performance data for the analytical validation of this compound purity by HPLC and GC.

ParameterHPLC MethodGC Method
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 2.0%
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantitation (LOQ) 0.03%0.015%
Analysis Time 15 minutes10 minutes

Experimental Protocols

Below are detailed, representative experimental protocols for the purity determination of this compound using HPLC and GC.

HPLC Method Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of 1 mg/mL.

GC Method Protocol
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., Dichloromethane) to a final concentration of 1 mg/mL.

Workflow Visualization

The following diagram illustrates the general workflow for the analytical method validation process.

analytical_validation_workflow cluster_planning Planning cluster_development Method Development cluster_validation Method Validation cluster_documentation Documentation define_analyte Define Analyte & Impurities select_method Select Method (HPLC or GC) define_analyte->select_method optimize_conditions Optimize Chromatographic Conditions select_method->optimize_conditions sample_prep Develop Sample Preparation optimize_conditions->sample_prep specificity Specificity sample_prep->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report validation_protocol Validation Protocol validation_protocol->define_analyte

Caption: Analytical method validation workflow.

Conclusion

Both HPLC and GC are powerful techniques for the analytical validation of this compound purity. The ultimate choice of method will depend on the compound's volatility and thermal stability, as well as the specific requirements of the analysis, such as the need to detect trace impurities or the desired speed of analysis. For non-volatile or thermally sensitive compounds, HPLC is the method of choice.[3][4] Conversely, if the compound is volatile and thermally stable, GC can provide a rapid and highly efficient analysis.[3][5] A thorough understanding of the strengths and limitations of each technique is crucial for selecting the most appropriate method to ensure the quality and consistency of this important pharmaceutical building block.

References

Unraveling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of [1-[(Benzyloxy)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

While a definitive crystal structure of [1-[(Benzyloxy)methyl]cyclopropyl]methanol determined by X-ray crystallography is not publicly available, its molecular framework can be confidently established through a combination of spectroscopic techniques. This guide provides a comparative analysis of these methods, juxtaposed with crystallographic data from a closely related analogue, offering researchers a comprehensive understanding of its structural verification.

For professionals in drug development and chemical research, unambiguous structural confirmation is paramount. X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. However, when single crystals suitable for X-ray diffraction are unattainable, a suite of alternative analytical methods provides robust evidence for structural elucidation.

This guide explores the structural confirmation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and compares these findings with the known crystal structure of a similar cyclopropylmethanol derivative.

Alternative Methodologies for Structural Confirmation

In the absence of a crystal structure for this compound, NMR spectroscopy and mass spectrometry serve as primary tools for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for mapping the carbon-hydrogen framework of a molecule. The chemical shifts, splitting patterns, and integration of signals in an NMR spectrum provide detailed information about the connectivity and chemical environment of each atom. For this compound, NMR data would confirm the presence of the benzyl, methyl, and cyclopropyl groups, and their relative positions.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This technique can confirm the molecular weight of this compound (192.25 g/mol ) and its elemental composition (C₁₂H₁₆O₂). Fragmentation patterns observed in the mass spectrum can further support the proposed structure by identifying characteristic pieces of the molecule.

Comparative Analysis with a Crystallographically Characterized Analogue

To provide a benchmark for the expected molecular geometry of this compound, we can examine the X-ray crystal structure of a related compound, such as an ester or ether derivative of cyclopropylmethanol. A study on the sigma-donor ability of the cyclopropane C-C bond provides crystallographic data for several such derivatives.

The key structural parameters, including bond lengths and angles within the cyclopropylmethanol moiety, from a representative analogue are presented in the table below, alongside the spectroscopic data for this compound.

ParameterThis compoundCyclopropylmethanol Derivative (X-ray Data)
Molecular Formula C₁₂H₁₆O₂Varies by derivative
Molecular Weight 192.25Varies by derivative
¹H NMR Characteristic signals for benzyl, methoxy, and cyclopropyl protonsNot Applicable
¹³C NMR Characteristic signals for benzyl, methoxy, and cyclopropyl carbonsNot Applicable
Mass Spectrum Molecular ion peak and fragmentation pattern consistent with the structureNot Applicable
Key Bond Lengths (Å) Not DeterminedC-C (cyclopropane): ~1.50-1.52 Å, C-O: ~1.42-1.44 Å
Key Bond Angles (°) Not DeterminedC-C-C (cyclopropane): ~60°, O-C-C: ~110-112°

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). The instrument analyzes the mass-to-charge ratio of the resulting ions, providing a spectrum of molecular and fragment ions.

X-ray Crystallography

A single crystal of the compound is mounted on a goniometer and irradiated with a focused X-ray beam. The diffraction pattern of the X-rays is collected on a detector. The data is then processed to generate an electron density map, from which the atomic positions and the overall molecular structure can be determined.

Workflow for Structural Confirmation

The process of confirming a chemical structure, comparing X-ray crystallography with spectroscopic methods, can be visualized as follows:

G cluster_Target Target Compound: this compound cluster_Methods Structure Confirmation Methods cluster_Comparison Comparative Analysis cluster_Result Final Confirmation Target_Compound Synthesized Compound Xray X-ray Crystallography (No Data Available) Target_Compound->Xray NMR NMR Spectroscopy (¹H, ¹³C) Target_Compound->NMR MS Mass Spectrometry Target_Compound->MS Comparison Comparison with Analogue Crystal Structure NMR->Comparison MS->Comparison Confirmed_Structure Confirmed Structure Comparison->Confirmed_Structure

Workflow for the structural confirmation of the target compound.

A Comparative Guide to the Synthesis of [1-[(Benzyloxy)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of complex molecular scaffolds is a perpetual challenge. The substituted cyclopropylmethanol moiety, in particular, is a valuable structural motif found in numerous biologically active compounds. This guide provides a detailed comparison of two distinct synthetic routes to a key intermediate, [1-[(Benzyloxy)methyl]cyclopropyl]methanol, offering insights into their respective methodologies, efficiencies, and potential applications.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Horner-Wadsworth-Emmons Approach Route 2: Simmons-Smith Cyclopropanation
Starting Materials (R)-(-)-Glycidol, Benzyl bromide, Triethylphosphonoacetate(E)-4-(Benzyloxy)but-2-en-1-ol
Key Reactions Epoxide opening, Horner-Wadsworth-Emmons olefination, Ester reductionSimmons-Smith cyclopropanation
Key Reagents Sodium hydride, Triethylphosphonoacetate, Lithium aluminum hydrideDiethylzinc, Diiodomethane
Number of Steps 31
Overall Yield Not explicitly stated for the entire sequence, but individual step yields are high.Typically moderate to high (yields for similar reactions are often in the 70-90% range).
Stereocontrol High, derived from the chiral starting material ((R)-(-)-glycidol).High, substrate-directed (hydroxyl group directs the cyclopropanation).
Scalability Potentially limited by the use of lithium aluminum hydride on large scale.Generally good, with established protocols for large-scale Simmons-Smith reactions.
Safety Considerations Use of sodium hydride (flammable solid) and lithium aluminum hydride (pyrophoric).Use of diethylzinc (pyrophoric) and diiodomethane (toxic).

Synthetic Route 1: The Horner-Wadsworth-Emmons Approach

This synthetic pathway constructs the cyclopropane ring through an intramolecular Horner-Wadsworth-Emmons reaction, starting from a chiral epoxide. This multi-step approach offers excellent control over the stereochemistry of the final product.

Experimental Protocol

Step 1: Synthesis of Benzyl Glycidyl Ether

To a solution of (R)-(-)-glycidol in a suitable solvent such as THF, sodium hydride (1.1 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of benzyl bromide (1.0 eq). The reaction is allowed to warm to room temperature and stirred overnight. After quenching with water, the product is extracted with an organic solvent and purified by column chromatography.

Step 2: Synthesis of Ethyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate

Sodium hydride (2.1 eq, 60% dispersion in mineral oil) is suspended in toluene. Triethylphosphonoacetate (2.0 eq) is added dropwise, and the mixture is stirred at room temperature for 10 minutes. Benzyl glycidyl ether (1.0 eq) is then added, and the reaction is stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted and purified.

Step 3: Synthesis of ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol

To a solution of the cyclopropanecarboxylate (1.0 eq) in anhydrous THF at 0 °C, lithium aluminum hydride (2.2 eq) is added portion-wise. The reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated and purified by column chromatography to yield the final product.

Synthetic Route 2: Simmons-Smith Cyclopropanation

This route employs the well-established Simmons-Smith reaction to directly form the cyclopropane ring from an allylic alcohol. This method is often more direct but requires careful handling of organozinc reagents.

Experimental Protocol

To a solution of (E)-4-(benzyloxy)but-2-en-1-ol (1.0 eq) in an anhydrous solvent such as dichloromethane at 0 °C, a solution of diethylzinc (1.1 eq in hexanes) is added dropwise. The mixture is stirred for 20 minutes, followed by the dropwise addition of diiodomethane (1.1 eq). The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Logical Flow of Synthetic Strategies

G cluster_0 Route 1: Horner-Wadsworth-Emmons Approach cluster_1 Route 2: Simmons-Smith Cyclopropanation A1 (R)-(-)-Glycidol B1 Benzyl Glycidyl Ether A1->B1 NaH, BnBr C1 Ethyl (1R,2R)-2-((benzyloxy)methyl) cyclopropane-1-carboxylate B1->C1 NaH, (EtO)2P(O)CH2CO2Et D1 This compound C1->D1 LiAlH4 A2 (E)-4-(Benzyloxy)but-2-en-1-ol B2 This compound A2->B2 Et2Zn, CH2I2 Start Starting Materials Start->A1 Start->A2

Caption: Comparison of two synthetic routes to the target molecule.

Conclusion

Both the Horner-Wadsworth-Emmons approach and the Simmons-Smith cyclopropanation offer viable pathways to this compound. The choice between the two routes will likely depend on the specific requirements of the synthesis. Route 1, while longer, provides excellent stereocontrol originating from a commercially available chiral precursor. Route 2 offers a more convergent approach, which may be advantageous for its conciseness, provided the allylic alcohol starting material is readily accessible. Careful consideration of factors such as stereochemical requirements, scalability, and safety protocols associated with the reagents will be paramount in selecting the optimal synthetic strategy.

A Comparative Guide to the Biological Activity of Leukotriene Receptor Antagonists Derived from a Montelukast Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of compounds synthesized from [1-[(Benzyloxy)methyl]cyclopropyl]methanol, a key intermediate in the synthesis of Montelukast. The primary focus is on Montelukast and its comparison with other clinically significant leukotriene receptor antagonists, Zafirlukast and Pranlukast. This document offers a comprehensive overview of their in vitro potencies, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction to Leukotriene Receptor Antagonists

Leukotrienes are potent inflammatory mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of asthma and allergic rhinitis.[1] They exert their effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).[2] Antagonists of this receptor, such as Montelukast, Zafirlukast, and Pranlukast, are a class of oral medications that competitively block the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), thereby mitigating the inflammatory cascade that leads to bronchoconstriction, airway edema, and mucus secretion.[1][3]

Montelukast , synthesized from the precursor this compound, is a selective and orally active leukotriene receptor antagonist that specifically inhibits the CysLT1 receptor.[4] It is widely prescribed for the chronic treatment of asthma and the relief of symptoms of allergic rhinitis.[5]

Zafirlukast was the first cysteinyl leukotriene receptor antagonist approved in the United States. Like Montelukast, it is a competitive and selective antagonist of the CysLT1 receptor.

Pranlukast is another potent and selective CysLT1 receptor antagonist, widely used in Japan for the management of asthma and allergic rhinitis.

Comparative Biological Activity

The in vitro potency of these compounds is a key determinant of their pharmacological activity. This is typically assessed through radioligand binding assays to determine their affinity for the CysLT1 receptor (expressed as the inhibition constant, Ki) and functional assays to measure their ability to inhibit leukotriene-induced cellular responses (expressed as the half-maximal inhibitory concentration, IC50).

In Vitro Potency at the CysLT1 Receptor
CompoundTarget ReceptorRadioligandTissue/Cell PreparationPotency Rank Order (Binding Affinity)
Montelukast CysLT1[³H]-LTD₄Human Lung Parenchyma1 (equal to Zafirlukast)
Zafirlukast CysLT1[³H]-LTD₄Human Lung Parenchyma1 (equal to Montelukast)
Pranlukast CysLT1[³H]-LTD₄Human Lung Parenchyma2

Note: A lower rank indicates higher binding affinity.

Equilibrium and kinetic binding studies have demonstrated that Montelukast and Zafirlukast have a comparable and higher affinity for the [³H]-LTD₄ binding site on the CysLT1 receptor in human lung parenchyma compared to Pranlukast. Interestingly, further studies have shown differential interactions with the high-affinity binding site for [³H]-LTC₄, with Pranlukast and Montelukast showing some interaction, while Zafirlukast does not.

Signaling Pathway and Mechanism of Action

The cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are synthesized from arachidonic acid via the 5-lipoxygenase pathway. These inflammatory mediators then bind to the CysLT1 receptor on the surface of various cells, including airway smooth muscle cells and eosinophils. The CysLT1 receptor is a Gq-protein coupled receptor. Upon ligand binding, it activates phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, resulting in cellular responses such as smooth muscle contraction and inflammation. Leukotriene receptor antagonists competitively block the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting this signaling cascade.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CysLT1 CysLT1 Receptor Gq Gq protein CysLT1->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP₃) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Gq->PLC Activates CysLT Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLT->CysLT1 Binds Antagonist Leukotriene Receptor Antagonist (Montelukast, Zafirlukast, Pranlukast) Antagonist->CysLT1 Blocks Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Triggers Response Cellular Responses (Bronchoconstriction, Inflammation) DAG->Response Contributes to Ca2->Response Leads to

Cysteinyl Leukotriene 1 (CysLT1) Receptor Signaling Pathway and Inhibition by Antagonists.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to determine the biological activity of leukotriene receptor antagonists.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the CysLT1 receptor (e.g., human lung parenchyma, U937 cells) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a fresh assay buffer.

  • Binding Reaction:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled CysLT1 ligand (e.g., [³H]LTD₄).

    • Add increasing concentrations of the unlabeled antagonist (e.g., Montelukast, Zafirlukast, or Pranlukast) to compete for binding with the radioligand.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold buffer to remove non-specifically bound radioactivity.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assay: Calcium Mobilization (for IC50 determination)

This assay measures the ability of an antagonist to block the functional response (an increase in intracellular calcium) triggered by a CysLT1 receptor agonist.

  • Cell Culture:

    • Culture a cell line that endogenously or recombinantly expresses the CysLT1 receptor (e.g., U937 cells, CHO-K1 cells) in appropriate media.

    • Plate the cells in a multi-well plate suitable for fluorescence measurements.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This dye will increase its fluorescence upon binding to free intracellular calcium.

  • Antagonist Incubation:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the leukotriene receptor antagonist to the wells and incubate for a predetermined time.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Add a CysLT1 receptor agonist (e.g., LTD₄) to the wells to stimulate an increase in intracellular calcium.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the agonist-induced calcium response in the presence and absence of the antagonist.

    • Plot the percentage of inhibition of the calcium response against the logarithm of the antagonist concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) Memb_Prep Membrane Preparation (CysLT1-expressing cells/tissue) Binding Incubation: Membranes + [³H]LTD₄ + Antagonist Memb_Prep->Binding Separation Filtration & Washing Binding->Separation Detection Scintillation Counting Separation->Detection Ki_Calc Data Analysis: IC₅₀ → Ki Calculation Detection->Ki_Calc Cell_Culture Cell Culture (CysLT1-expressing cells) Dye_Loading Loading with Calcium-sensitive Dye Cell_Culture->Dye_Loading Ant_Incub Incubation with Antagonist Dye_Loading->Ant_Incub Stimulation Agonist Stimulation (LTD₄) & Fluorescence Reading Ant_Incub->Stimulation IC50_Calc Data Analysis: IC₅₀ Calculation Stimulation->IC50_Calc

References

A Comparative Cost-Benefit Analysis of Synthetic Methods for [1-[(Benzyloxy)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of key intermediates is a critical factor in the timeline and cost of a project. --INVALID-LINK--methyl]cyclopropyl]methanol is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is a crucial decision. This guide provides an objective comparison of two distinct synthetic methodologies for its preparation, supported by experimental data and cost analysis to aid in this selection process.

At a Glance: Comparison of Synthetic Routes

Two primary synthetic routes are evaluated: Route A , a linear synthesis starting from benzyloxyacetaldehyde, and Route B , a convergent approach commencing with allyl alcohol. The following table summarizes the key quantitative metrics for each route, assuming a target synthesis of 10 mmol of the final product.

MetricRoute A: From BenzyloxyacetaldehydeRoute B: From Allyl Alcohol
Number of Steps 22
Overall Estimated Yield ~72%~81%
Estimated Reaction Time ~28 hours~20 hours
Estimated Cost of Reagents per 10 mmol of Product ~$150 - $200~$100 - $150
Key Advantages Utilizes a commercially available starting material.Higher overall yield and shorter reaction time.
Key Disadvantages Higher cost of starting material and reagents.Requires handling of pyrophoric and moisture-sensitive reagents.

Detailed Experimental Protocols

Route A: Synthesis from Benzyloxyacetaldehyde

This route involves a Horner-Wadsworth-Emmons olefination followed by a reduction of the resulting cyclopropanecarboxylate.

Step 1: Horner-Wadsworth-Emmons Cyclopropanation

To a suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at 0 °C under an argon atmosphere, triethyl phosphonoacetate (2.69 g, 12 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes, then warmed to room temperature for 1 hour. A solution of benzyloxyacetaldehyde (1.50 g, 10 mmol) in anhydrous THF (10 mL) is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield ethyl 1-[(benzyloxy)methyl]cyclopropanecarboxylate. (Estimated Yield: ~85%).

Step 2: Reduction to [1-[(Benzyloxy)methyl]cyclopropyl]methanol

To a stirred solution of ethyl 1-[(benzyloxy)methyl]cyclopropanecarboxylate (2.11 g, 8.5 mmol) in anhydrous THF (40 mL) at 0 °C under an argon atmosphere, lithium aluminium hydride (0.39 g, 10.2 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is cooled to 0 °C and quenched by the sequential dropwise addition of water (0.4 mL), 15% aqueous sodium hydroxide (0.4 mL), and water (1.2 mL). The resulting precipitate is filtered off and washed with THF. The filtrate is concentrated under reduced pressure to give this compound as a colorless oil. (Estimated Yield: ~85%).

Route B: Synthesis from Allyl Alcohol

This route begins with the protection of allyl alcohol as a benzyl ether, followed by a Simmons-Smith cyclopropanation.

Step 1: Synthesis of Allyl Benzyl Ether

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in anhydrous dimethylformamide (DMF, 30 mL) at 0 °C under an argon atmosphere, allyl alcohol (0.58 g, 10 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes. Benzyl bromide (2.05 g, 12 mmol) is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 6 hours. The reaction is quenched with water and extracted with diethyl ether (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to afford allyl benzyl ether.[1] (Estimated Yield: ~90%).

Step 2: Simmons-Smith Cyclopropanation

To a solution of allyl benzyl ether (1.33 g, 9 mmol) in anhydrous dichloromethane (DCM, 45 mL) at 0 °C under an argon atmosphere, a solution of diethylzinc (1.0 M in hexanes, 18 mL, 18 mmol) is added dropwise. Diiodomethane (4.82 g, 18 mmol) is then added dropwise, and the resulting mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is extracted with DCM (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield this compound.[2] (Estimated Yield: ~90%).

Visualization of Synthetic Workflows

The logical flow and comparison of the two synthetic routes are depicted in the following diagram.

G cluster_A Route A cluster_B Route B A_start Benzyloxyacetaldehyde A_step1 Horner-Wadsworth-Emmons (NaH, Triethyl phosphonoacetate) Yield: ~85% A_start->A_step1 A_intermediate Ethyl 1-[(benzyloxy)methyl]cyclopropanecarboxylate A_step1->A_intermediate A_step2 Reduction (LiAlH4) Yield: ~85% A_intermediate->A_step2 final_product This compound A_step2->final_product B_start Allyl Alcohol B_step1 Benzylation (NaH, Benzyl Bromide) Yield: ~90% B_start->B_step1 B_intermediate Allyl Benzyl Ether B_step1->B_intermediate B_step2 Simmons-Smith (Et2Zn, CH2I2) Yield: ~90% B_intermediate->B_step2 B_step2->final_product

Caption: Comparative workflow for the synthesis of this compound.

Conclusion

Both Route A and Route B provide viable pathways to this compound. Route B, starting from allyl alcohol, appears to be the more advantageous method in terms of overall yield, reaction time, and estimated cost. However, it requires the handling of pyrophoric diethylzinc. Route A, while being more costly and slightly lower yielding, may be preferable for laboratories not equipped to handle such sensitive reagents. The choice of synthetic route will ultimately depend on the specific constraints and capabilities of the research environment, including budget, timeline, and safety infrastructure.

References

A Comparative Guide to Analytical Method Validation for the Quantification of [1-[(Benzyloxy)methyl]cyclopropyl]methanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates like [1-[(Benzyloxy)methyl]cyclopropyl]methanol is critical for ensuring reaction efficiency, product purity, and overall process control. This guide provides a comparative overview of validated analytical methodologies for the quantification of this key intermediate in complex reaction mixtures. We will explore High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), presenting their respective strengths and weaknesses supported by typical experimental data. This document aims to assist in the selection of the most appropriate analytical technique for specific research and development needs.

Comparison of Analytical Methods

The choice of an analytical method for quantifying this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the two most common and effective techniques.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, with detection by UV absorbance.Separation based on volatility and polarity, with detection by mass fragmentation.
Selectivity HighVery High
Sensitivity High (ng/mL to µg/mL)Very High (pg/mL to ng/mL)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) Low ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangeLow ng/mL range
Sample Throughput Moderate to HighModerate
Instrumentation Cost ModerateHigh
Typical Application Routine quality control, stability studies, impurity profiling.[1][2][3]Identification and quantification of volatile impurities, metabolite studies.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods.[6] The following are typical protocols for HPLC-UV and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[7][8] Its precision and reliability make it a staple in pharmaceutical analysis.[2]

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable.[9]

  • Mobile Phase: A gradient of acetonitrile and water or methanol and a phosphate buffer is a common starting point.[9][10] The specific gradient will need to be optimized to achieve good separation from other components in the reaction mixture.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: The benzoyl group in the molecule should provide strong UV absorbance. The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution, likely around 254 nm.

  • Injection Volume: 10-20 µL.[9]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

Sample Preparation:

  • Accurately weigh and dissolve the reaction mixture sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and plot the peak area against the concentration. A linear regression should yield a correlation coefficient (R²) greater than 0.999.[9]

  • Accuracy: Perform recovery studies by spiking a placebo (a mixture of all reaction components except the analyte) with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).[6] The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day. The relative standard deviation (%RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment. The %RSD should also be within acceptable limits.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds.[4][5] Coupling with a Mass Spectrometer (MS) provides high selectivity and sensitivity.

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

Chromatographic Conditions:

  • Column: A capillary column with a stationary phase suitable for polar compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components. The specific program will require optimization.

  • MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Sample Preparation:

  • Dissolve the reaction mixture sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • If the analyte is not sufficiently volatile, derivatization (e.g., silylation) may be necessary to increase its volatility.

Validation Parameters:

  • Linearity: Similar to HPLC, a calibration curve is generated by analyzing a series of standards. An R² value > 0.999 is expected.

  • Accuracy: Recovery studies are performed by spiking a placebo matrix. Recoveries are typically expected to be in the range of 95-105%.

  • Precision: The %RSD for repeatability and intermediate precision should generally be less than 5%.

Visualization of Key Processes

To further clarify the workflows and decision-making processes in analytical method validation, the following diagrams are provided.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Analytical Technique (HPLC, GC, etc.) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 MV1 Specificity / Selectivity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision (Repeatability, Intermediate) MV3->MV4 MV5 LOD & LOQ MV4->MV5 MV6 Robustness MV5->MV6 RA2 System Suitability Testing MV6->RA2 RA1 Sample Analysis RA3 Data Reporting RA1->RA3 RA2->RA1

Caption: Workflow for Analytical Method Validation.

G Start Start: Need to Quantify Analyte IsVolatile Is the analyte volatile & thermally stable? Start->IsVolatile UseGC Consider GC or GC-MS IsVolatile->UseGC Yes UseHPLC Consider HPLC IsVolatile->UseHPLC No HighSensitivity Is very high sensitivity (pg/mL) required? UseGC->HighSensitivity UseHPLC->HighSensitivity UseMS Use MS detection HighSensitivity->UseMS Yes UseUV UV detection may be sufficient HighSensitivity->UseUV No IsChiral Is the analyte chiral and enantiomeric separation needed? UseMS->IsChiral UseUV->IsChiral ChiralMethod Use a chiral stationary phase (GC or HPLC) IsChiral->ChiralMethod Yes End Final Method Selection IsChiral->End No ChiralMethod->End

Caption: Decision Flowchart for Method Selection.

References

The Strategic Advantage of [1-[(Benzyloxy)methyl]cyclopropyl]methanol in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of molecular building blocks is a critical determinant of a drug candidate's ultimate success. While not an active pharmaceutical ingredient itself, [1-[(Benzyloxy)methyl]cyclopropyl]methanol serves as a vital synthetic intermediate for introducing the valuable cyclopropylmethyl moiety into target molecules. This guide provides a comparative analysis of the structural and functional advantages conferred by the cyclopropyl group, supported by hypothetical, yet representative, experimental workflows and biological pathway interactions. This information is intended for researchers, scientists, and drug development professionals seeking to leverage unique structural motifs for enhanced therapeutic profiles.

The primary role of this compound is as a precursor in organic synthesis.[1][2][3] The benzyloxy group provides a stable protecting group for the alcohol, allowing for selective reactions at other sites of the molecule. The core value, however, lies in the cyclopropyl ring, a three-membered carbocycle that imparts a range of beneficial properties to a parent molecule due to its significant ring strain and unique electronic and steric characteristics.[4]

Comparative Analysis: Cyclopropyl Group vs. Common Alkyl Substituents

The incorporation of a cyclopropyl group can significantly enhance the pharmacological properties of a drug candidate when compared to more common alkyl substituents like ethyl or isopropyl groups. The following table summarizes these advantages.

PropertyCyclopropyl GroupEthyl/Isopropyl GroupRationale and Impact on Drug Development
Metabolic Stability HighLow to ModerateThe C-H bonds in a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug degradation.[4] This can lead to a longer half-life and improved bioavailability.
Potency and Receptor Binding Can significantly increaseVariableThe rigid, planar nature of the cyclopropyl ring acts as a conformational restraint, locking a molecule into its bioactive conformation. This pre-organization can lead to a more favorable entropic contribution to binding affinity for a biological target.[4]
Lipophilicity (LogP) Moderate increaseModerate to high increaseThe cyclopropyl group is less lipophilic than an isopropyl group, offering a tool to fine-tune the lipophilicity of a compound to optimize its ADME (absorption, distribution, metabolism, and excretion) profile.
Aqueous Solubility Generally higher than comparable larger alkylsGenerally lowerBy providing a degree of rigidity and a less "greasy" character than larger alkyl groups, the cyclopropyl moiety can help to maintain or slightly improve aqueous solubility, which is crucial for drug formulation and absorption.
pKa Modulation Can lower the pKa of adjacent aminesLess significant effectThe electron-withdrawing nature of the strained cyclopropyl ring can decrease the basicity of nearby nitrogen atoms, which can be advantageous for optimizing a drug's ionization state at physiological pH.

Hypothetical Experimental Protocol and Workflow

The following is a representative protocol for the utilization of this compound in the synthesis of a hypothetical target molecule.

Objective: To synthesize a novel ether-linked compound by coupling this compound with a hypothetical alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Hypothetical Alkyl Halide (e.g., 1-bromo-4-fluorobenzene)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere of argon.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium hydride (1.2 eq) is added portion-wise to the stirred solution. The reaction mixture is allowed to stir at 0 °C for 30 minutes.

  • A solution of the hypothetical alkyl halide (1.1 eq) in anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • The mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired ether-linked product.

Experimental Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product start_mol This compound conditions 1. NaH, Anhydrous THF, 0°C 2. Warm to RT, 12-18h start_mol->conditions start_reagent Alkyl Halide (R-X) start_reagent->conditions quench Quench with NH4Cl conditions->quench Reaction extract Ethyl Acetate Extraction quench->extract purify Silica Gel Chromatography extract->purify product Target Molecule purify->product G cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Adverse Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Promotes Drug Cyclopropyl-containing Inhibitor Drug->Kinase_A Inhibits

References

Safety Operating Guide

Proper Disposal of [1-[(Benzyloxy)methyl]cyclopropyl]methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat [1-[(Benzyloxy)methyl]cyclopropyl]methanol as a flammable and potentially hazardous chemical waste. Do not dispose of this substance down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.

Hazard Assessment and Identification

Key Assumed Properties:

  • Physical State: Light yellow oil.[1]

  • Flammability: Likely a flammable liquid with a flashpoint below 140°F (60°C). Flammable liquids are prohibited from drain disposal.[2]

  • Solubility: Described as slightly soluble in chloroform and methanol, suggesting low solubility in water.[1] Insoluble materials are generally prohibited from drain disposal.[2]

  • Toxicity: The toxicity has not been thoroughly investigated.[3] However, related compounds can be harmful if swallowed.[3] It is prudent to handle it as a potentially toxic substance.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: Use a fume hood to avoid inhaling vapors.

Segregation and Collection of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Waste Stream: Designate a specific waste container for flammable organic liquids. Do not mix with other waste categories like acids, bases, or oxidizers.[4]

  • Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container should be clearly labeled as "Hazardous Waste - Flammable Liquid."[4][5][6]

  • Labeling: The waste label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazard(s): "Flammable"

    • The date the waste was first added to the container (accumulation start date).

    • Your name and laboratory contact information.

On-site Accumulation and Storage

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5]

  • Containment: Keep the waste container in secondary containment to prevent spills from reaching the environment.

  • Closure: The container must be kept securely closed at all times, except when adding waste.[4][5]

  • Quantity Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA (typically a maximum of 55 gallons).[5]

Disposal Procedure

  • Transfer: Carefully transfer the waste this compound into the designated and labeled hazardous waste container using a funnel. Perform this transfer inside a chemical fume hood.

  • Container Sealing: Once the waste is added, securely seal the container. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Request for Pickup: When the waste container is nearly full or has been accumulating for a set period (e.g., six months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Follow your institution's specific procedures for requesting a waste pickup.

Spill and Emergency Procedures

In the event of a spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and soak up the liquid. Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.

  • Ventilation: Ensure adequate ventilation.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Quantitative Data Summary

ParameterGuidelineSource
Drain Disposal pH Range 5.5 - 9.5 (for aqueous solutions)[2]
Flammable Liquid Flashpoint < 140°F (< 60°C) - Prohibited from drain disposal[2]
SAA Maximum Volume 55 gallons[5]
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kg (solid)[5]

Experimental Protocols

This document provides operational guidance rather than experimental results. Therefore, no experimental protocols are cited.

Disposal Decision Workflow

DisposalWorkflow start Start: Have this compound to dispose of assess_hazards Assess Hazards: - Flammable? - Water Soluble? - Toxic? start->assess_hazards is_flammable Flammable Liquid (Flashpoint < 140°F) assess_hazards->is_flammable is_soluble Soluble in Water? is_flammable->is_soluble No hazardous_waste Treat as Hazardous Waste is_flammable->hazardous_waste Yes is_hazardous Other Hazards? (e.g., Toxicity) is_soluble->is_hazardous No is_soluble->hazardous_waste Yes (Insoluble) is_hazardous->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Waste (Consult EHS) is_hazardous->non_hazardous_waste No collect_waste Collect in a labeled, sealed container for flammable organic waste. hazardous_waste->collect_waste store_waste Store in designated Satellite Accumulation Area with secondary containment. collect_waste->store_waste request_pickup Arrange for pickup by EHS or licensed contractor. store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling [1-[(Benzyloxy)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling Guide for [1-[(Benzyloxy)methyl]cyclopropyl]methanol

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Based on these hazards, the following personal protective equipment is mandatory.

PPE CategorySpecificationProtection Level
Hand Protection Nitrile or Neoprene glovesChemical resistant, disposable. Inspect before use and change immediately upon contamination.
Eye Protection Safety goggles with side shieldsConforming to EN 166 (EU) or ANSI Z87.1 (US) standards. Required at all times when handling the substance.
Skin and Body Protection Laboratory coatFully buttoned, long-sleeved.
Respiratory Protection Use in a well-ventilated area or fume hoodIf ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge.
Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Donning PPE:

  • Work Area Preparation: Ensure a chemical fume hood is operational and the work area is clean and uncluttered. Have a spill kit and emergency eyewash station readily accessible.

  • Donning PPE:

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • Put on safety goggles.

    • Wash and dry hands thoroughly.

    • Don the first pair of gloves.

    • If a respirator is required, perform a seal check before entering the work area.

2.2. Handling the Chemical:

  • Transfer: Conduct all transfers and manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Use appropriate lab equipment (e.g., spatulas, pipettes) to avoid direct contact with the chemical.

  • Container Sealing: Keep the container tightly sealed when not in use to prevent the release of vapors.

2.3. Doffing PPE:

  • Glove Removal: Remove gloves using a technique that avoids skin contact with the contaminated exterior.

  • Gown/Coat Removal: Remove the lab coat, turning it inside out to contain any potential contamination.

  • Goggle Removal: Remove safety goggles.

  • Hand Washing: Wash hands thoroughly with soap and water.

Disposal Plan
  • Contaminated PPE: Dispose of all used gloves and any other contaminated disposable PPE as hazardous chemical waste in a designated, sealed container.

  • Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Visual Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for the correct selection and use of Personal Protective Equipment when handling this compound.

PPE_Workflow PPE Selection and Usage Workflow for this compound cluster_preparation Preparation Phase cluster_ppe_selection PPE Selection cluster_procedure Operational Procedure cluster_disposal Disposal start Start: Handling this compound assess_hazards Assess Hazards: - Harmful if swallowed - Skin Irritant - Serious Eye Irritant - Respiratory Irritant start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe eye_protection Eye Protection: Safety Goggles select_ppe->eye_protection hand_protection Hand Protection: Nitrile/Neoprene Gloves select_ppe->hand_protection body_protection Body Protection: Lab Coat select_ppe->body_protection respiratory_protection Respiratory Protection: Fume Hood / Respirator select_ppe->respiratory_protection don_ppe Don PPE in Correct Order eye_protection->don_ppe hand_protection->don_ppe body_protection->don_ppe respiratory_protection->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE in Correct Order handle_chemical->doff_ppe dispose_waste Dispose of Contaminated PPE and Chemical Waste doff_ppe->dispose_waste end End of Procedure dispose_waste->end

Caption: PPE Selection and Usage Workflow.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-[(Benzyloxy)methyl]cyclopropyl]methanol
Reactant of Route 2
Reactant of Route 2
[1-[(Benzyloxy)methyl]cyclopropyl]methanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。